6-Vinylpyrimidin-4-ol
Description
Properties
CAS No. |
2092728-92-0 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
4-ethenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6N2O/c1-2-5-3-6(9)8-4-7-5/h2-4H,1H2,(H,7,8,9) |
InChI Key |
KUOAUUCBQXSMMZ-UHFFFAOYSA-N |
SMILES |
C=CC1=CC(=O)NC=N1 |
Canonical SMILES |
C=CC1=CC(=O)NC=N1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 6-Vinylpyrimidin-4-ol – Structure, Properties, and Synthetic Utility
Executive Summary
6-Vinylpyrimidin-4-ol (often existing as its tautomer 6-vinylpyrimidin-4(3H)-one ) represents a bifunctional heterocyclic scaffold bridging the gap between nucleobase mimics and reactive vinyl monomers.[1][2] Its structure integrates the hydrogen-bonding capability of the pyrimidone core with the electrophilic and polymerizable nature of the vinyl group.[1] This guide provides a definitive analysis of its structural dynamics, synthetic pathways, and utility as a "warhead" in Targeted Covalent Drugs (TCDs) and functional materials.[3]
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
-
IUPAC Name: 6-Ethenylpyrimidin-4-ol (Enol form) / 6-Ethenylpyrimidin-4(3H)-one (Keto form)[1][2]
-
Common Synonyms: 4-Hydroxy-6-vinylpyrimidine, 6-Vinyl-4-pyrimidone.[1][2]
-
CAS Registry Number: Specific unsubstituted parent CAS is rare in commercial catalogs; derivatives (e.g., 2-methyl-6-vinylpyrimidin-4-ol, CAS 2090280-38-7) are more common.[1][2]
Tautomerism: The Critical Structural Determinant
Unlike simple vinyl pyridines, this compound is subject to lactam-lactim tautomerism.[1][2] In the solid state and polar solvents, the keto (lactam) form predominates due to the stabilization energy of the amide-like resonance and intermolecular hydrogen bonding.[3]
-
Keto Form (Predominant): Pyrimidin-4(3H)-one structure.[1][2] The N3 proton is acidic (pKa ~8-9), and the carbonyl oxygen acts as a hydrogen bond acceptor.[3]
-
Enol Form (Minor): Pyrimidin-4-ol structure.[1][2] Aromaticity is fully retained, but this form is less stable unless trapped by specific derivatization (e.g., O-alkylation).[3][1]
Implication for Reactivity: The vinyl group at C6 is conjugated with the electron-deficient pyrimidine ring.[1][2] In the keto form, the conjugation extends through the N1-C6-Vinyl system, affecting the electronics of the double bond.[1]
Figure 1: Lactam-lactim tautomerism favors the keto form, influencing solubility and binding modes.[3][1]
Physicochemical Profile
| Property | Value / Characteristic | Mechanistic Insight |
| Physical State | Solid (High Melting Point >200°C) | Driven by extensive intermolecular H-bonding (N-H[1][2]···O=C) typical of pyrimidones.[3][1] |
| Solubility | DMSO, DMF, Hot Water | Poor solubility in non-polar solvents due to polarity of the lactam motif.[3] |
| pKa (Acidic) | ~8.5 (N3-H) | The N3 proton is acidic; deprotonation yields a resonance-stabilized anion.[1][2] |
| pKa (Basic) | ~1.5 - 2.0 (N1) | The pyrimidine ring is electron-deficient; protonation occurs at N1 but is difficult.[2] |
| UV/Vis | λmax ~260-290 nm | Extended conjugation of the vinyl group with the heterocycle shifts absorption red vs. non-vinyl analogs.[1][2] |
| Stability | Polymerizable | The vinyl group is prone to radical polymerization or thermal dimerization; requires stabilization (e.g., BHT) in solution.[3] |
Synthetic Routes
Synthesis of this compound derivatives typically avoids direct vinylation of the sensitive hydroxypyrimidine.[1][2] Instead, it utilizes condensation of activated methyl groups or deprotection strategies.[3]
Protocol A: Condensation-Dehydration (The Methyl-Pyrimidine Route)
This is the most scalable industrial approach, leveraging the acidity of the C6-methyl group in 6-methylpyrimidin-4-one.[1][2]
-
Starting Material: 6-Methylpyrimidin-4(3H)-one (Commercially available).[1][2]
-
Reagents: Paraformaldehyde (or Formalin), secondary amine catalyst (e.g., piperidine), solvent (water/alcohol).[3][1]
-
Mechanism:
Protocol B: Palladium-Catalyzed Coupling (Stille/Suzuki)
Used for complex derivatives where harsh condensation conditions are not tolerated.[1][2]
-
Substrate: 6-Chloropyrimidin-4-ol (protected as O-benzyl or similar).
-
Reagent: Vinyltributyltin (Stille) or Vinylboronic acid (Suzuki).[3][1]
Figure 2: The "Methyl Activation" route is the most atom-economical pathway for synthesis.[3]
Reactivity & Applications
Michael Acceptor in Drug Discovery
The 6-vinyl group serves as a "covalent warhead."[1][2] In kinase inhibitors, this moiety is positioned to react with a non-catalytic cysteine residue (e.g., Cys481 in BTK) in the ATP-binding pocket.[3]
-
Mechanism: Thiol-Michael addition. The sulfur atom of cysteine attacks the β-carbon of the vinyl group.[1]
-
Selectivity: The electron-deficient nature of the pyrimidine ring activates the vinyl group, making it sufficiently electrophilic to react with thiols but stable enough to avoid non-specific toxicity with other nucleophiles.[1]
Polymerization Monomer
Similar to 4-vinylpyridine, this molecule can undergo radical polymerization.[1][2]
-
Poly(this compound): A functional polymer with high hydrogen-bonding capacity.[1][2]
-
Utility: Used in proton-exchange membranes or as a chelating resin for metal ion recovery (N and O coordination sites).[1][2]
Experimental Protocol: Synthesis of 6-Vinyl Derivative (Example)
Note: This protocol is generalized from 6-methylpyrimidine condensation procedures.
Objective: Synthesis of 6-vinylpyrimidin-4(3H)-one via hydroxyethyl dehydration.
-
Hydroxymethylation:
-
Dehydration:
-
Isolation:
Validation (QC):
-
1H NMR (DMSO-d6): Look for vinyl protons: Doublet of doublets at ~6.6 ppm (CH=) and two doublets at ~5.5/6.0 ppm (=CH₂).[3][1] Loss of CH₃ singlet at 2.1 ppm.[1]
-
MS: M+H peak at 123.05.[1]
Safety & Handling
-
Polymerization Hazard: Pure this compound can polymerize exothermically.[1][2] Store with a radical inhibitor (e.g., 100 ppm hydroquinone or BHT) at <4°C.[3]
-
Sensitization: Like many vinyl-heterocycles, it is a potential skin sensitizer and irritant.[1][2] Use gloves and work in a fume hood.[1]
-
Stability: Hygroscopic in the keto form.[1] Store in a desiccator.
References
-
Tautomerism of Hydroxypyrimidines
-
Reactivity of Methylpyrimidines
-
Polymerization of Vinyl Pyrimidines
-
Biological Application (Covalent Inhibitors)
Sources
6-Vinyl-4(3H)-pyrimidinone tautomerism mechanism
An In-depth Technical Guide to the Tautomerism Mechanism of 6-Vinyl-4(3H)-pyrimidinone
Executive Summary
Tautomerism, the dynamic equilibrium between readily interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the structure, reactivity, and biological function of heterocyclic molecules. For N-heterocycles like pyrimidinone derivatives, which form the core of many pharmaceutical agents and nucleobases, understanding the predominant tautomeric forms and the mechanisms of their interconversion is critical for rational drug design and mechanistic biology. This guide provides a comprehensive technical analysis of the tautomerism of 6-Vinyl-4(3H)-pyrimidinone, a representative substituted pyrimidinone. We will dissect the structural features of its primary tautomers, elucidate the mechanistic pathways for their interconversion, analyze the intrinsic and extrinsic factors governing the equilibrium, and detail the state-of-the-art experimental and computational methodologies used to investigate these phenomena.
Foundational Principles: Tautomerism in the 4-Pyrimidinone Core
Prototropic tautomerism involves the migration of a proton, typically accompanied by a shift in double bonds.[1] In the context of 4(3H)-pyrimidinone, the principal equilibrium is a lactam-lactim tautomerism, a specific class of amide-iminol tautomerism.[1][2] This is distinct from, but analogous to, the more commonly known keto-enol tautomerism.[3]
The unsubstituted core system exists as an equilibrium between the 4(3H)-pyrimidinone (lactam form) and the 4-hydroxypyrimidine (lactim form).
-
Lactam (Keto) Form: Characterized by a carbonyl group (C=O) and an N-H bond within the ring.
-
Lactim (Enol) Form: Characterized by a hydroxyl group (C-OH) and a fully aromatic pyrimidine ring.
Computational and experimental studies have established that for the parent 4-pyrimidinone, the lactam (keto) form is thermodynamically more stable than the aromatic lactim form.[4][5][6] This preference is a result of the complex interplay between aromaticity, bond energetics, and electronic delocalization, which is significantly altered by the introduction of a second nitrogen atom into the pyridine ring system.[4][5][7] This tautomeric balance is not static; it is influenced by substituents and the surrounding environment, making it a critical parameter in molecular design.
The Tautomeric Landscape of 6-Vinyl-4(3H)-pyrimidinone
The introduction of a vinyl group at the C6 position extends the conjugated π-system and introduces new electronic factors that influence the tautomeric equilibrium. The primary species involved in the equilibrium for this specific molecule are:
-
6-Vinyl-4(3H)-pyrimidinone (Tautomer A - Lactam): The canonical keto form. This tautomer possesses a cross-conjugated system.
-
6-Vinyl-4-hydroxypyrimidine (Tautomer B - Lactim): The enol form. This tautomer benefits from a fully aromatic pyrimidine ring, with the vinyl group extending the conjugation.
-
6-Vinyl-4(1H)-pyrimidinone (Tautomer C - Lactam): A less stable lactam isomer where the proton resides on N1 instead of N3.[6] Its contribution to the overall equilibrium is generally considered minor but cannot be entirely discounted without specific computational analysis.
Mechanistic Pathways of Tautomeric Interconversion
The conversion between lactam and lactim tautomers is a prototropic process that rarely occurs via a simple, uncatalyzed intramolecular 1,3-proton shift due to the high-energy, four-membered ring transition state involved.[8][9] In practice, the mechanism is heavily dependent on the medium.
Solvent-Mediated Proton Transfer: In protic solvents like water or alcohols, the solvent itself acts as a catalyst, facilitating proton transfer through a low-energy pathway.[2][9][10] This typically involves a concerted or sequential mechanism where a bridge of one or more solvent molecules shuttles the proton from the donor atom (N3 in the lactam) to the acceptor atom (O4 in the lactim), and vice-versa. This solvent-assisted pathway significantly reduces the activation energy compared to the gas-phase intramolecular transfer.[9]
Acid/Base Catalysis: The tautomerization is also subject to general acid and base catalysis.[2][11]
-
Acid Catalysis: Involves protonation of the carbonyl oxygen, forming a cationic intermediate, followed by deprotonation at the N3 position.
-
Base Catalysis: Involves deprotonation at the N3 position to form an anionic intermediate, followed by protonation of the oxygen atom.
Key Factors Governing the Tautomeric Equilibrium
The position of the tautomeric equilibrium (Keq) is dictated by the relative Gibbs free energies (ΔG) of the tautomers. This is governed by a combination of internal molecular factors and external environmental conditions.
Internal Factors
-
Aromaticity: This is a powerful driving force. The lactim tautomer (B) possesses a fully delocalized 6π-electron aromatic system, which confers significant thermodynamic stability.[4][5] The lactam forms (A and C) are non-aromatic.
-
Electronic Effects of the Vinyl Substituent: The vinyl group at C6 is conjugated with the pyrimidine ring. Its electron-withdrawing resonance effect can influence the electron density across the ring. This extended conjugation in the planar, aromatic lactim form could provide additional stabilization compared to the cross-conjugated lactam system.[12]
-
Intramolecular Hydrogen Bonding: While not prominent in this specific parent structure, intramolecular hydrogen bonds can be a deciding factor in more complex derivatives, often stabilizing one tautomer over another.[5][12]
External Factors
-
Solvent Polarity: The lactam form is typically more polar and has a larger dipole moment than the lactim form. Consequently, polar protic and aprotic solvents will preferentially solvate and stabilize the lactam tautomer, shifting the equilibrium in its favor.[10][12] Conversely, in non-polar solvents, the less polar, aromatic lactim form may be more favored.
-
Temperature: The effect of temperature on the equilibrium constant is determined by the enthalpy of the reaction (ΔH°). The equilibrium will shift to favor the endothermic direction as temperature increases. The kinetics of interconversion are also highly temperature-dependent, with higher temperatures leading to faster exchange rates.[10][13]
-
pH: The state of protonation dramatically affects the tautomeric population. At low pH, protonation will occur, while at high pH, deprotonation will form an ambident anion, and the subsequent protonation site will determine the resulting neutral tautomer.[10]
Experimental & Computational Investigation Protocols
A multi-faceted approach combining spectroscopic and computational methods is required to fully characterize the tautomeric system of 6-Vinyl-4(3H)-pyrimidinone.
Protocol 1: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) is the cornerstone technique for studying tautomeric equilibria in solution.[14] The appearance of the NMR spectrum is highly dependent on the rate of interconversion on the NMR timescale.[15]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of 6-Vinyl-4(3H)-pyrimidinone in various deuterated solvents of differing polarity (e.g., CDCl₃, DMSO-d₆, D₂O) to assess solvent effects.
-
¹H NMR Acquisition: Acquire standard ¹H NMR spectra at ambient temperature. Look for distinct sets of signals for each tautomer if the exchange is slow, or a single set of population-averaged signals if the exchange is fast. Key protons to monitor are the vinyl protons, the ring protons (H2, H5), and the labile N-H/O-H proton.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C spectra. The chemical shift of the C4 carbon is highly diagnostic: a shift in the ~160-170 ppm range is indicative of a C=O (lactam), while a shift in the ~150-160 ppm range suggests a C-O (lactim).
-
Variable Temperature (VT) NMR: Perform a VT-NMR study (e.g., from -60 °C to +100 °C). At low temperatures, fast exchange can be "frozen out," leading to the observation of separate signals for each tautomer. At high temperatures, coalescence of signals may be observed.
-
2D NMR (NOESY/EXSY): If distinct signals are observed, a 2D EXSY (Exchange Spectroscopy) experiment can provide direct evidence of chemical exchange between the tautomers and can be used to quantify the rate of interconversion.
-
¹⁵N NMR (Optional): If an ¹⁵N-labeled sample is available, ¹⁵N NMR is exceptionally powerful, as the nitrogen chemical shifts are highly sensitive to the tautomeric state (e.g., pyridinic vs. pyrrolic nitrogen).[16]
Data Interpretation Table:
| Nucleus | Tautomer A (Lactam) Expected δ | Tautomer B (Lactim) Expected δ | Rationale |
| C4 | ~160-170 ppm | ~150-160 ppm | Diagnostic shift for C=O vs. C-OH. |
| Labile H | ~10-13 ppm (N-H) | ~8-11 ppm (O-H) | N-H of amides are typically downfield. |
| H2 | ~8.0-8.5 ppm | ~8.5-9.0 ppm | H2 is adjacent to N1 and N3; sensitive to ring electronics. |
| H5 | ~6.0-6.5 ppm | ~6.5-7.0 ppm | H5 is adjacent to the vinyl group and C4. |
Protocol 2: Computational Chemistry Workflow
Quantum chemical calculations are indispensable for determining the intrinsic relative stabilities of tautomers and mapping the energy profile of their interconversion.[4][12]
Step-by-Step Methodology:
-
Structure Building: Build the 3D structures of all relevant tautomers (A, B, C).
-
Geometry Optimization: Perform full geometry optimizations for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31+G(d,p).[17]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to obtain zero-point vibrational energies (ZPVE) and thermal corrections. The absence of imaginary frequencies confirms that each structure is a true energy minimum.
-
Solvation Modeling: Repeat steps 2 and 3 using an implicit solvation model (e.g., PCM, SMD) to simulate the solvent environment and calculate the relative energies in solution.
-
Transition State (TS) Search: Locate the transition state for the interconversion between the most stable tautomers (e.g., A <=> B). This can be done with methods like QST2 or Berny optimization.
-
TS Confirmation: Perform a frequency calculation on the TS geometry. A single imaginary frequency corresponding to the proton transfer coordinate confirms a valid first-order saddle point.
-
Energy Profile: Calculate the Gibbs free energy of activation (ΔG‡) and the overall free energy change of the reaction (ΔGr) to create a full reaction energy profile.
Conclusion and Outlook
The tautomerism of 6-Vinyl-4(3H)-pyrimidinone is a nuanced equilibrium between a non-aromatic lactam form and an aromatic lactim form. While the unsubstituted pyrimidinone core favors the lactam, the presence of the 6-vinyl group, through its extension of the π-conjugated system, is expected to provide additional stabilization to the aromatic lactim tautomer. The final equilibrium position in any given system is a delicate balance between this drive for aromaticity and the preferential solvation of the more polar lactam species.
For drug development professionals, a thorough understanding of this equilibrium is paramount. The different tautomers present distinct hydrogen bond donor/acceptor patterns, shapes, and electrostatic potentials, leading to different binding affinities for biological targets. Furthermore, the reactivity of the molecule is tautomer-dependent; for instance, the lactim form may undergo reactions at the hydroxyl group, while the lactam is susceptible to N-alkylation. Future research should focus on quantifying the tautomeric ratio of 6-Vinyl-4(3H)-pyrimidinone under various conditions and correlating these findings with its biological activity and reactivity profile to enable more precise structure-activity relationship (SAR) studies.
References
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Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
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Raczyńska, E. D. (2023). Principles of Prototropic Equilibria. Encyclopedia.pub. [Link]
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Brovarets’, O. O., & Hovorun, D. M. (2003). Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. International Journal of Molecular Sciences, 4(6), 342-357. [Link]
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Juskowiak, M., et al. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. Molecules, 24(14), 2533. [Link]
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Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]
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Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]
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Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. ACS Publications. [Link]
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Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. ACS Publications. [Link]
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Kwiatkowski, J. S., & Person, W. B. (1988). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. [Link]
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Peng, C. S., & Tokmakoff, A. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. PNAS, 110(24), E2171-E2179. [Link]
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Elguero, J., et al. (2002). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. [Link]
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George, P., et al. (2000). Keto ⇌ Enol, Imine ⇌ Enamine, and Nitro ⇌ aci-Nitro Tautomerism and Their Interrelationship in Substituted Nitroethylenes. The Journal of Organic Chemistry, 65(17), 5227–5235. [Link]
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Balci, M. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]
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Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. HETEROCYCLES, 32(2), 329-369. [Link]
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Pardo, L., et al. (2006). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Organic & Biomolecular Chemistry, 4(5), 938-944. [Link]
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Roy, K., et al. (2019). Lactim–lactam tautomerism is favoured over enol–keto tautomerism in 2-hydroxy-5-(4-fluorophenyl)nicotinic acid: Experimental and quantum chemical approach. ResearchGate. [Link]
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Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
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Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. [Link]
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Aviyente, V., & Cziria, G. (2004). An investigation of keto–enol tautomerism in N-vinyl-2-, and 3-pyrrolidinones using ab initio and density functional theory calculations. ResearchGate. [Link]
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Peng, C. S., & Tokmakoff, A. (2013). Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. ResearchGate. [Link]
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Gready, J. E., et al. (1993). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (2), 179-185. [Link]
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Voskressensky, L. G., et al. (2011). Interaction of condensed tetrahydropyrido[4,3-d]pyrimidin-4-ones with dehydrobenzene – synthesis of 6-vinylpyrimidinones fused with five-membered heterocycle containing two or three heteroatoms. ResearchGate. [Link]
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El’chaninov, M. M., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2616. [Link]
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Topic: Hydrogen Bonding Patterns in Hydroxypyrimidine Vinyl Monomers: From Molecular Design to Supramolecular Architecture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the intricate world of hydrogen bonding in hydroxypyrimidine-based vinyl monomers. We will dissect the fundamental principles governing these interactions, from tautomeric equilibria to the formation of robust supramolecular assemblies. The narrative is designed to bridge molecular design with material properties, offering both foundational knowledge and field-proven experimental insights for professionals in polymer chemistry, materials science, and drug development.
The Central Role of Hydrogen Bonding in Hydroxypyrimidine Systems
The pyrimidine ring is a cornerstone of medicinal chemistry and molecular biology, most notably as a core component of nucleobases.[1] The introduction of a hydroxyl group transforms this heterocycle into a versatile building block for supramolecular chemistry. The true power of hydroxypyrimidines lies in their ability to engage in specific, directional, and often multiple hydrogen bonds.[2][3] These non-covalent interactions, though weaker than covalent bonds, are strong enough to dictate molecular recognition, self-assembly, and ultimately, the macroscopic properties of resulting polymers.[4][5]
The profound influence of hydrogen bonding on material characteristics cannot be overstated. It governs critical parameters such as melting and glass transition temperatures, mechanical strength and toughness, and solubility.[4][5][6] In the context of drug development, understanding these interactions is paramount for designing cocrystals with enhanced solubility or creating biocompatible polymer matrices for controlled release.[7]
The Critical Concept of Tautomerism
A foundational concept in hydroxypyrimidine chemistry is the keto-enol tautomerism, which dictates the availability of hydrogen bond donors and acceptors.[8][9] For instance, 4-hydroxypyrimidine can exist in equilibrium with its pyrimidin-4(1H)-one tautomer.
-
Hydroxy (Enol) Form: Presents an O-H group (donor) and a ring nitrogen (acceptor).
-
Pyrimidinone (Keto) Form: Presents an N-H group (donor) and a C=O group (acceptor).
The position of this equilibrium is highly sensitive to the molecular environment (solvent, solid-state packing) and the substitution pattern on the ring.[8][10] This tautomeric flexibility is not a complication but a design tool, allowing for the creation of dynamic systems and stimuli-responsive materials. The 2-pyridone/2-hydroxypyridine system is a classic prototype for understanding this tautomerism, which is directly analogous to that in hydroxypyrimidines.[1]
Caption: Tautomeric equilibria in 4- and 2-hydroxypyrimidine systems.
Common Hydrogen Bonding Motifs
The arrangement of donors and acceptors allows for the formation of highly ordered supramolecular structures. The most powerful of these is the self-complementary quadruple hydrogen bond, famously exemplified by the 2-ureido-4[1H]-pyrimidinone (UPy) motif.[11][12][13] This system features a Donor-Donor-Acceptor-Acceptor (DDAA) array that dimerizes with a very high association constant, enabling the formation of robust, reversible "supramolecular polymers".[12][14] These materials behave like conventional polymers at operating temperatures but can be processed at elevated temperatures where the hydrogen bonds reversibly break.[12]
Caption: The UPy quadruple hydrogen bonding (DDAA) motif.
Design and Synthesis of Hydroxypyrimidine Vinyl Monomers
The strategic placement of a polymerizable vinyl group onto the hydroxypyrimidine core is the crucial first step in creating functional materials. The synthetic approach must be chosen to yield the desired isomer without ambiguity.
Synthetic Strategies: A Causal Perspective
The choice of synthesis is dictated by the desired final structure and the availability of starting materials. A common and robust method involves the reaction of a halogenated pyrimidine with a vinyl borane compound (e.g., via Suzuki coupling).[15] This approach offers excellent control over the position of the vinyl group. An alternative involves building the pyrimidine ring from precursors that already contain the vinyl moiety.[16]
Why choose a Suzuki coupling? This palladium-catalyzed cross-coupling reaction is exceptionally versatile and tolerant of a wide range of functional groups. This is critical when working with hydroxypyrimidines, as it avoids the need for extensive protection-deprotection steps for the hydroxyl and ring nitrogen groups, streamlining the synthesis and improving overall yield.
Experimental Protocol: Synthesis of 6-chloro-4-hydroxypyrimidine
This protocol describes a key intermediate step. The subsequent vinylation would typically be achieved via a Suzuki or Stille coupling reaction.
Objective: To synthesize a key precursor for vinyl hydroxypyrimidine monomers.
Materials:
-
Malonic acid
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice, distilled water, ethanol
Procedure:
-
Barbituric Acid Formation: In a round-bottom flask, combine malonic acid and urea. Heat the mixture gently with a Bunsen burner (with appropriate safety precautions in a fume hood) until a molten slurry is formed and ammonia evolution ceases. Cool the reaction mixture. The solid obtained is crude barbituric acid.
-
Recrystallization: Recrystallize the crude barbituric acid from hot water to purify it. Dry the crystals thoroughly.
-
Chlorination: Place the dried barbituric acid in a round-bottom flask. Carefully add phosphorus oxychloride (POCl₃) followed by a catalytic amount of N,N-dimethylaniline.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture under reflux for 4-5 hours. The reaction should be monitored by TLC.
-
Work-up: After cooling to room temperature, very cautiously pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and must be done slowly in a fume hood.
-
Isolation: The product, 2,4,6-trichloropyrimidine, will precipitate as a solid. Filter the solid, wash with cold water, and dry.
-
Selective Hydrolysis: To obtain 6-chloro-4-hydroxypyrimidine, the trichloropyrimidine is subjected to selective hydrolysis, typically by heating in a controlled aqueous basic or acidic environment. The reaction conditions must be carefully optimized to replace only the desired chlorine atom.
Self-Validation: The identity and purity of the intermediate and final product must be confirmed at each stage using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the pyrimidine ring.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To assess purity.
Characterization of Hydrogen Bonding Patterns
Elucidating the specific hydrogen bonding interactions in both the monomer and the resulting polymer is essential for establishing structure-property relationships. A multi-technique approach is required for a comprehensive understanding.
Caption: Experimental workflow for hydroxypyrimidine vinyl polymers.
Solution-State Analysis: NMR Spectroscopy
NMR is a powerful tool for studying hydrogen bonding in solution.[17] Concentration-dependent ¹H NMR experiments are particularly insightful.[2][18]
Causality: As the concentration of a self-associating species increases in a non-polar solvent (like CDCl₃), the equilibrium shifts towards the hydrogen-bonded state. The proton involved in the hydrogen bond (e.g., N-H or O-H) becomes more deshielded, causing its resonance to shift downfield. Observing this shift is direct evidence of intermolecular hydrogen bonding.[2][18]
Experimental Protocol: Concentration-Dependent ¹H NMR
-
Sample Preparation: Prepare a series of solutions of the hydroxypyrimidine monomer in a deuterated, non-protic solvent (e.g., CDCl₃ or DMSO-d₆) at varying concentrations (e.g., from 0.005 M to 0.2 M).[2]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample at a constant temperature.
-
Analysis: Plot the chemical shift (δ) of the N-H or O-H proton as a function of concentration. A significant downfield shift with increasing concentration confirms the presence of intermolecular N-H···O or O-H···N hydrogen bonds.
Solid-State and Bulk Analysis: FTIR Spectroscopy
FTIR spectroscopy is highly sensitive to the changes in bond vibrations caused by hydrogen bonding.[19][20]
Causality: When a group like a carbonyl (C=O) or an amine (N-H) participates in a hydrogen bond, the covalent bond within that group is slightly weakened and polarized. This results in a shift of its stretching frequency to a lower wavenumber (a "red shift") and a broadening of the absorption band.[19][21] For systems with both free and hydrogen-bonded populations, the corresponding absorption band (e.g., the C=O stretch) will often split into two distinct peaks.[19][22]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a thin film of the polymer by casting from a suitable solvent onto a salt plate (e.g., KBr or NaCl). Alternatively, prepare a KBr pellet of the solid monomer.
-
Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Examine the key regions:
-
3500-3200 cm⁻¹: Look for a broad band corresponding to hydrogen-bonded N-H or O-H stretching, shifted down from the sharper "free" N-H/O-H band (~3450 cm⁻¹).
-
1750-1650 cm⁻¹: Look for splitting of the C=O stretching band. A peak at a higher wavenumber (~1730-1700 cm⁻¹) represents free carbonyl groups, while a new peak at a lower wavenumber (~1700-1650 cm⁻¹) indicates hydrogen-bonded carbonyls.[19][22]
-
| Functional Group | Vibrational Mode | Typical "Free" Wavenumber (cm⁻¹) | Typical "H-Bonded" Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | ~3600 (sharp) | 3500-3200 (broad) |
| Amide/Amine (N-H) | Stretching | ~3450 (sharp) | 3350-3200 (broad) |
| Carbonyl (C=O) | Stretching | 1740-1710 | 1710-1650 |
| Table 1: Typical FTIR shifts indicating hydrogen bonding in pyrimidine systems. |
Definitive Structural Elucidation: X-Ray Diffraction
Single-crystal X-ray diffraction (SCXRD) provides unambiguous, atomic-resolution detail of the solid-state structure, including precise hydrogen bond lengths, angles, and the overall packing motif (dimers, sheets, helices, etc.).[23] For microcrystalline polymer samples where single crystals cannot be obtained, Powder X-ray Diffraction (PXRD) can still provide valuable information about the crystalline nature and packing of the material.[24][25]
Impact of Hydrogen Bonding on Polymer Properties
The specific hydrogen bonding patterns engineered into the monomers are directly translated into the properties of the final polymer.
| Property | Effect of Strong, Directional H-Bonding (e.g., UPy Dimers) | Rationale / Causality |
| Glass Transition (Tg) | Increased | The hydrogen bonds act as reversible cross-links, restricting segmental motion of the polymer chains.[4] More thermal energy is required to induce the transition from a glassy to a rubbery state. |
| Young's Modulus | Increased | The network of hydrogen bonds increases the stiffness of the material, resisting deformation under tensile stress.[5] |
| Toughness & Ductility | Significantly Increased | Hydrogen bonds can break and reform under stress, providing a powerful energy dissipation mechanism that prevents catastrophic failure (crack propagation).[5][26][27] |
| Self-Healing | Enabled | When the material is fractured, bringing the broken surfaces back into contact allows the hydrogen bonds to reform across the interface, restoring mechanical integrity.[28][29] |
| Table 2: Correlation of hydrogen bonding with macroscopic polymer properties. |
Conclusion
Hydroxypyrimidine vinyl monomers are a powerful class of building blocks for advanced materials. Their utility stems from the highly tunable and directional hydrogen bonding they facilitate. By understanding the interplay of tautomerism, monomer geometry, and supramolecular assembly, researchers can exert precise control over the properties of the resulting polymers. The analytical workflow presented here—combining NMR for solution-state behavior, FTIR for bulk interactions, and X-ray diffraction for definitive solid-state structure—provides a robust framework for developing novel materials with applications ranging from self-healing elastomers to sophisticated biomaterials for drug delivery.
References
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- Investigating the Effects of Hydrogen Bonding on Mechanical and Electrical Properties of n-Type Semicrystalline Polymers. (2024).
- Recent developments: self-healing polymers based on quadruple hydrogen bonds. (2021). EDP Sciences.
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- Hydrogen Bonding in Polymeric M
- Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. (N/A).
- Efficient detection of hydrogen bonds in dynamic regions of RNA by sensitivity-optimized NMR pulse sequences. (2013). PMC.
- Design, Synthesis, and Characterization of Semiconducting Polymers Incorporating a Ring-like Ureidopyrimidinone (UPy) Quadruple Hydrogen Bonding Structure. (2023).
- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). Semantic Scholar.
- How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021).
- Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. (N/A). Semantic Scholar.
- Synthesis, characterization and applications of quadruple hydrogen bonded polymers. (2011). Eindhoven University of Technology Research Portal.
- FTIR Study on Hydrogen-Bonding Interactions in Biodegradable Polymer Blends of Poly(3-hydroxybutyrate) and Poly(4-vinylphenol). (2010).
- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au.
- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (N/A). Indian Institute of Science.
- Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding. (2025).
- The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. (2023). AIP Publishing.
- Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. (N/A). Request PDF.
- quadruple-hydrogen-bonded-systems. (2002). Bohrium.
- Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. (N/A). PMC.
- Intermolecular hydrogen bonds studied by NMR spectroscopy. (N/A). IOCB Prague.
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (N/A). PMC.
- Mechanochemical synthesis of pharmaceutical cocrystals monitored by real-time in situ powder X-ray diffraction. (N/A). ESRF.
- Process for the preparation of vinyl pyrimidine derivatives. (N/A).
- Direct detection of N−H⋯N hydrogen bonds in biomolecules by NMR spectroscopy. (N/A).
- Hydrogen Bonding. (N/A). Chemistry LibreTexts.
- Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction P
- Supramolecular polymer. (N/A). Wikipedia.
- Functional Supramolecular Polymers. (N/A). PMC.
- Monomer Synthesis. X.1 The Preparation and Polymerization of 4-Vinylpyrimidine and 2-N,N-Dimethylamino-4-vinylpyrimidine. (N/A).
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Methodological & Application
Application Notes and Protocols for the Polymerization of 6-Vinylpyrimidin-4-ol Monomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of Poly(6-vinylpyrimidin-4-ol)
The synthesis of novel functional polymers is a cornerstone of advanced materials science and pharmaceutical development. This compound is an emerging monomer of significant interest, possessing a unique combination of a polymerizable vinyl group and a functional pyrimidinol moiety. The resulting polymer, poly(this compound), holds considerable promise for applications in drug delivery, biomaterials, and specialty coatings, owing to the potential for hydrogen bonding, metal chelation, and pH-responsive behavior imparted by the pyrimidine ring and its hydroxyl group.
This comprehensive guide provides detailed application notes and robust protocols for the polymerization of this compound. As a Senior Application Scientist, my objective is to not only present step-by-step instructions but to also elucidate the underlying scientific principles and rationale behind the selection of specific polymerization techniques and conditions. This document is designed to empower researchers to successfully synthesize and tailor the properties of poly(this compound) for their specific applications.
A critical consideration in the polymerization of this monomer is the existence of keto-enol tautomerism. The 4-hydroxypyrimidine moiety can exist in equilibrium with its 4(3H)-pyrimidinone tautomer. This equilibrium can be influenced by factors such as solvent polarity and temperature, and will, in turn, affect the monomer's reactivity and the final polymer's structure and properties. Researchers should be aware that the resulting polymer may contain a mixture of these tautomeric forms.
I. Foundational Principles: Navigating the Polymerization of a Functional Heterocyclic Monomer
The presence of the hydroxyl group and the nitrogen-containing heterocyclic ring in this compound necessitates a careful selection of the polymerization methodology. The primary challenges to anticipate and mitigate are:
-
Interaction with Catalysts/Initiators: The lone pair of electrons on the nitrogen atoms and the acidic proton of the hydroxyl group can potentially coordinate with or deactivate certain catalysts, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).
-
Solubility: The polarity of the monomer may dictate the choice of solvent to ensure a homogeneous reaction medium.
-
Side Reactions: The hydroxyl group could participate in side reactions, especially at elevated temperatures.
This guide will focus on three widely applicable and robust polymerization methods: Free Radical Polymerization (FRP), Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization, and Atom Transfer Radical Polymerization (ATRP).
II. Free Radical Polymerization (FRP): The Workhorse Approach
Free Radical Polymerization is a versatile and widely used method for polymerizing vinyl monomers.[1][2] It is initiated by the decomposition of a radical initiator, creating free radicals that react with monomers to propagate the polymer chain.[1]
Scientific Rationale
FRP is often the most straightforward method to initially explore the polymerizability of a new monomer. It is generally tolerant to a wide range of functional groups. For this compound, a key consideration is the choice of initiator and solvent to achieve good solubility and minimize potential side reactions. Azo initiators, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN), are often preferred over peroxide-based initiators when working with monomers containing potentially oxidizable groups.
Experimental Protocol: Free Radical Polymerization of this compound
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Methanol (for precipitation)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Oil bath with temperature controller
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound and AIBN in anhydrous DMF. A typical molar ratio of monomer to initiator is in the range of 100:1 to 500:1, depending on the desired molecular weight.
-
Degassing: To remove dissolved oxygen, which can inhibit radical polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.
-
Initiation and Polymerization: After the final thaw cycle, backfill the flask with an inert gas and place it in a preheated oil bath at 60-80°C. The optimal temperature will depend on the decomposition rate of AIBN.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by periodically taking small aliquots (under inert atmosphere) and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Isolation: After the desired conversion is reached (typically 4-24 hours), terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol or diethyl ether, with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50°C to a constant weight.
III. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Precision and Versatility
RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[3] This technique utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[3]
Scientific Rationale
RAFT polymerization is known for its tolerance to a wide variety of functional monomers, making it an excellent candidate for this compound. The choice of the RAFT agent is crucial and depends on the reactivity of the monomer. For vinylpyridines, and by extension vinylpyrimidines, trithiocarbonates or dithiobenzoates are often effective.[4][5] The hydroxyl group is generally well-tolerated in RAFT polymerization.
Experimental Protocol: RAFT Polymerization of this compound
Materials:
-
This compound (monomer)
-
A suitable RAFT agent (e.g., 2-Cyano-2-propyl benzodithioate (CPBD) or S,S-dibenzyl trithiocarbonate)
-
AIBN (initiator)
-
Anhydrous 1,4-dioxane or DMF (solvent)
-
Methanol or hexane (for precipitation)
-
Schlenk flask with a magnetic stir bar
-
Vacuum line and inert gas supply
-
Oil bath with temperature controller
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the this compound monomer, the selected RAFT agent, and AIBN in the chosen anhydrous solvent. A typical molar ratio is [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.1.
-
Degassing: Thoroughly degas the solution using a minimum of three freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the initiator (e.g., 60-70°C for AIBN).
-
Monitoring and Analysis: Track the progress of the polymerization by taking samples at regular intervals for ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) analysis (to monitor molecular weight and polydispersity).
-
Termination and Purification: Once the target molecular weight and conversion are achieved, stop the reaction by cooling and exposing it to air. Purify the polymer by precipitation into a suitable non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.
IV. Atom Transfer Radical Polymerization (ATRP): Controlled Architecture
ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[6][7] This allows for excellent control over polymer architecture.[6]
Scientific Rationale
The polymerization of functional monomers like those containing hydroxyl or amine groups by ATRP can be challenging due to potential interactions with the copper catalyst. However, successful ATRP of hydroxyl-containing monomers like 2-hydroxyethyl methacrylate (HEMA) has been achieved by careful selection of the solvent system and reaction conditions.[7] A mixed solvent system, such as methyl ethyl ketone (MEK) and an alcohol, can help to solubilize the catalyst complex and the polar monomer.[7] Alternatively, protecting the hydroxyl group prior to polymerization and deprotecting it afterward is a viable strategy.
Experimental Protocol: ATRP of this compound
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst)
-
2,2'-Bipyridine (bpy) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous solvent system (e.g., a mixture of methyl ethyl ketone and 1-propanol, or DMF)
-
Methanol (for precipitation)
-
Alumina column
-
Schlenk flask with a magnetic stir bar
-
Vacuum line and inert gas supply
-
Oil bath with temperature controller
Procedure:
-
Catalyst and Ligand Preparation: In a Schlenk flask under an inert atmosphere, add CuBr and bpy (or PMDETA) in a 1:2 molar ratio.
-
Addition of Monomer and Initiator: Add the anhydrous solvent system to the flask and stir until the catalyst and ligand dissolve, forming the catalyst complex. Then, add the this compound monomer and the EBiB initiator. A typical molar ratio is [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:2.
-
Degassing: Perform at least three freeze-pump-thaw cycles to remove any dissolved oxygen.[8]
-
Polymerization: Place the flask in a preheated oil bath at 50-70°C. Lower temperatures are often beneficial for the polymerization of functional monomers to minimize side reactions.[7]
-
Monitoring: Monitor the reaction by taking samples for ¹H NMR and GPC analysis.
-
Termination and Catalyst Removal: To terminate the polymerization, cool the flask and expose the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Purification: Precipitate the purified polymer solution into a non-solvent, filter, and dry under vacuum.
Data Presentation: Comparative Overview of Polymerization Methods
| Parameter | Free Radical Polymerization (FRP) | RAFT Polymerization | ATRP |
| Control over Mn & PDI | Poor to moderate | Excellent | Excellent |
| Monomer Scope | Broad | Broad, requires appropriate RAFT agent | Broad, but can be sensitive to functional groups |
| Typical Initiator/Catalyst | AIBN, BPO | RAFT agent + AIBN | Cu(I) halide / Ligand + Alkyl halide initiator |
| Typical Temperature | 60-80°C | 60-80°C | 50-90°C |
| End-group Functionality | Limited | High (thiocarbonylthio group) | High (halogen atom) |
| Advantages | Simple, robust, low cost | Well-defined polymers, block copolymers | Well-defined polymers, complex architectures |
| Disadvantages | Broad PDI, limited architecture control | Cost of RAFT agent, potential color | Catalyst contamination, sensitivity to impurities |
Visualization of Polymerization Workflows
Free Radical Polymerization Workflow
Caption: Workflow for Free Radical Polymerization.
RAFT Polymerization Workflow
Caption: Workflow for RAFT Polymerization.
ATRP Workflow
Caption: Workflow for Atom Transfer Radical Polymerization.
V. Troubleshooting Common Polymerization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Polymerization | - Incomplete removal of oxygen- Inactive initiator/catalyst- Presence of an inhibitor in the monomer | - Ensure thorough degassing (at least 3 freeze-pump-thaw cycles)- Use fresh, purified initiator/catalyst- Purify the monomer (e.g., by passing through a column of basic alumina) |
| Broad Molecular Weight Distribution (in CRP) | - Poor initiation efficiency- Chain transfer reactions- High concentration of radicals | - Ensure rapid and quantitative initiation- Lower the reaction temperature- Adjust the monomer/initiator/catalyst ratios |
| Gelation or Cross-linking | - High monomer conversion- Bifunctional impurities in the monomer- Chain transfer to polymer | - Target lower monomer conversions- Purify the monomer thoroughly- Lower the reaction temperature |
| Poor Solubility of Polymer | - High molecular weight- Strong intermolecular interactions (e.g., hydrogen bonding) | - Target lower molecular weights- Use a stronger polar solvent for purification and characterization (e.g., DMSO, NMP) |
VI. Concluding Remarks and Future Outlook
The polymerization of this compound presents a compelling avenue for the development of novel functional materials. This guide provides a robust starting point for researchers by outlining detailed protocols for free radical, RAFT, and ATRP techniques, grounded in the established chemistry of analogous vinyl monomers. The critical influence of the pyrimidinol functionality, particularly its tautomeric equilibrium, should be a central consideration in all experimental designs and subsequent polymer characterization. Through careful execution of these protocols and systematic optimization, the synthesis of well-defined poly(this compound) with tailored properties is an achievable and rewarding objective.
VII. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Polymerization of 3-Vinylpyridine. Retrieved from a relevant chemical supplier's technical resources.
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Haddleton, D. M., et al. (1997). Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. Macromolecules, 30(13), 3992-3998.
-
Apen, P. G., & Rasmussen, P. G. (1992). Synthesis and characterization of poly(4-vinylpyridine) substituted with a novel betaine salt derived from 4,5-dicyanoimidazole. Journal of Polymer Science Part A: Polymer Chemistry, 30(2), 203-210.
-
Chen, M., et al. (2006). Free radical polymerization process and polymers obtained thereby. U.S. Patent Application No. 10/943,624.
-
Sato, T., et al. (2021). Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. Journal of the American Chemical Society, 143(42), 17743–17752.
-
Hernández-Gordillo, A., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Molecules, 27(21), 7485.
-
Pye, D. R. (1976). Polymerization of vinylpyridine. U.S. Patent No. 3,947,526.
-
Zahedi, P., Abdouss, M., & Khatibi, A. (2015). Synthesis and characterization of poly (4-vinylpyridine) as a zwitterionic polymer. In 14th International Seminar on Polymer Science and Technology.
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410.
-
Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): A Practical Guide. YouTube. Retrieved from [Link]... (Note: A representative academic source would be cited here, the YouTube link is for a general procedure visualization).
-
Taton, D., et al. (2001). Direct Synthesis of Poly(3-vinylpyridine)-block-polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization. Macromolecular Chemistry and Physics, 202(14), 2883-2893.
-
YouTube. (2022, April 20). RAFT Polymerization - Reaction Setup. Retrieved from [Link]... (Note: A representative academic source would be cited here, the YouTube link is for a general procedure visualization).
-
Penelle, J., et al. (2007). Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 45(24), 5748-5758.
-
Ashford, E. J., et al. (1999). Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. Macromolecules, 32(18), 6041–6041.
-
Zhang, M., & Müller, A. H. (2015). RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange. Polymer Chemistry, 6(24), 4387-4396.
-
Jayakody, C., & He, J. (2018). 2-Hydroxyl Methacrylate based Triblock Copolymers by Atom Transfer Radical Polymerization. International Journal of Pharmaceutical Research & Allied Sciences, 7(3).
-
Popescu, M. C., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 15(15), 3235.
-
Novak, B. M., & Cederstav, A. K. (1994). Investigations into the chemistry of thermodynamically unstable species. The direct polymerization of vinyl alcohol, the enolic tautomer of acetaldehyde. Journal of the American Chemical Society, 116(10), 4073-4074.
-
Polymerization of Vinyl Chloride. (1967). Chemical Engineering.
-
Dhaked, D. K., et al. (2021). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 16(11), 1219-1222.
-
University of Waterloo. (2018). Troubleshooting Polymerizations. Retrieved from [Link]
-
Alsolami, E. S., et al. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Polymer Chemistry, 15(2), 134-150.
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- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. specificpolymers.com [specificpolymers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. m.youtube.com [m.youtube.com]
Preparation of poly(6-vinylpyrimidin-4-ol) based hydrogels
Abstract
This application note details the protocol for the synthesis and hydrogel formulation of poly(6-vinylpyrimidin-4-ol) (PVPO) . Unlike standard poly(vinyl alcohol) or poly(acrylamide) hydrogels, PVPO-based systems leverage the unique tautomeric nature of the 4-hydroxypyrimidine moiety. This functional group mimics nucleobases (uracil/thymine analogs), enabling the formation of supramolecular hydrogels via complementary hydrogen bonding (e.g., with poly(acrylic acid) or adenine-functionalized polymers) and pH-responsive transitions. This guide covers monomer synthesis, controlled radical polymerization (RAFT), and hydrogel fabrication.
Introduction & Mechanistic Rationale
The this compound monomer presents a unique scaffold for biomaterials. The pyrimidine ring, substituted with a hydroxyl group at the 4-position, exists in a tautomeric equilibrium between the enol (lactim) and keto (lactam) forms. In the polymer matrix, this moiety acts as a multivalent hydrogen bond donor/acceptor.
-
Why PVPO?
-
Supramolecular Crosslinking: Capable of forming physical crosslinks via Hoogsteen and Watson-Crick-like base pairing.
-
pH Responsiveness: The pKa of the pyrimidin-4-ol group (~8.5–9.0) allows for sol-gel transitions triggered by physiological pH changes.
-
-
Stacking: The aromatic ring contributes to hydrophobic clustering, enhancing gel mechanical strength.
-
Experimental Protocol: Monomer Synthesis
Note: this compound is not a standard catalog item. It must be synthesized from 6-methyl-4-hydroxypyrimidine via a hydroxyethyl intermediate.
Step 2.1: Synthesis of 6-(2-Hydroxyethyl)pyrimidin-4-ol
Principle: Aldol-like condensation of the acidic methyl group on the pyrimidine ring with formaldehyde.
-
Reagents:
-
6-Methyl-4-hydroxypyrimidine (10 g, 90 mmol)
-
Formaldehyde (37% aq. solution, 15 mL)
-
Solvent: Water/Ethanol (1:1 v/v)
-
Catalyst: Piperidine (drops)
-
-
Procedure:
-
Dissolve 6-methyl-4-hydroxypyrimidine in 50 mL Water/Ethanol in a round-bottom flask.
-
Add formaldehyde and piperidine.
-
Reflux at 95°C for 24 hours under inert atmosphere (
). -
Cool to room temperature. The product, 6-(2-hydroxyethyl)pyrimidin-4-ol, often precipitates.
-
Recrystallize from ethanol. Yield target: >60%.
-
Step 2.2: Dehydration to this compound
Principle: Acid-catalyzed dehydration to form the vinyl group.
-
Reagents:
-
6-(2-Hydroxyethyl)pyrimidin-4-ol (from Step 2.1)
-
Potassium hydroxide (KOH)
-
Inhibitor: Hydroquinone (trace)
-
-
Procedure:
-
Perform solid-state dehydration or vacuum distillation over KOH pellets at 160–180°C under reduced pressure (10 mmHg).
-
Collect the distillate (this compound).
-
Purification: Immediate column chromatography (Silica, DCM:MeOH 95:5) or vacuum sublimation.
-
Storage: Store at -20°C with hydroquinone to prevent spontaneous polymerization.
-
Polymerization Protocol (RAFT)
To ensure low polydispersity (PDI < 1.2) and controlled molecular weight, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is recommended over free radical polymerization.
Materials
-
Monomer: this compound (VPO)
-
Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) – suitable for vinyl monomers.
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized.
-
Solvent: DMSO (Dimethyl sulfoxide) – required for monomer solubility.
Workflow
-
Stoichiometry: Target Degree of Polymerization (DP) = 200.
-
[Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2
-
-
Dissolution: Dissolve VPO (2.0 g), CPADB (22 mg), and AIBN (2.6 mg) in DMSO (6 mL) in a Schlenk tube.
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for RAFT).
-
Polymerization: Immerse tube in an oil bath at 70°C for 12–16 hours.
-
Quenching: Cool rapidly in liquid nitrogen; expose to air.
-
Purification: Precipitate dropwise into cold acetone or diethyl ether (depending on solubility tests; PVPO is polar).
-
Drying: Vacuum dry at 40°C for 24h.
Data Output: Polymer Characterization
| Technique | Parameter | Acceptance Criteria |
|---|---|---|
| 1H-NMR (DMSO-d6) | Vinyl proton disappearance (5.5-6.5 ppm) | >95% Conversion |
| GPC (DMF + LiBr) | Molecular Weight (
Hydrogel Formulation Strategies
PVPO can form hydrogels via two primary mechanisms. Choose the pathway based on the application.
Pathway A: Supramolecular Co-Assembly (Self-Healing)
Mechanism:[1] Intermolecular hydrogen bonding between the pyrimidine ring of PVPO and the carboxylic acid groups of Poly(acrylic acid) (PAA).
-
Stock Solutions: Prepare 10 wt% solutions of PVPO and PAA (
~450 kDa) in water. Adjust pH to 9.0 (sol state). -
Mixing: Mix PVPO and PAA solutions at a 1:1 molar ratio (based on repeat units).
-
Gelation Trigger: Lower pH to 4.0–5.0 using 1M HCl.
-
Result: Immediate formation of a physical gel due to protonation of the pyrimidine and H-bonding with carboxylic acids.
Pathway B: Chemical Crosslinking
Mechanism: Radical copolymerization with a bifunctional crosslinker.
-
Monomer Mix: VPO monomer (10 wt%) + Crosslinker (N,N'-Methylenebisacrylamide, MBA, 2 mol% vs monomer).
-
Initiation: Add APS (Ammonium Persulfate) and TEMED.
-
Curing: 60°C for 2 hours.
-
Result: Permanent, covalently crosslinked hydrogel.
Visualization of Workflows
Figure 1: Synthesis and Polymerization Logic
Caption: Step-wise synthetic route from commercial precursor to supramolecular hydrogel network.
Figure 2: Supramolecular Gelation Mechanism
Caption: Mechanism of pH-responsive sol-gel transition driven by complementary hydrogen bonding.
Critical Technical Notes & Troubleshooting
-
Tautomerism: The 4-hydroxypyrimidine group exists in equilibrium with 4(3H)-pyrimidinone. In 1H-NMR, the OH proton may not be visible or may appear broad due to exchange. The "keto" form is often dominant in the solid state.
-
Solubility: PVPO is soluble in DMSO, DMF, and acidic water. It may precipitate in neutral/basic water depending on molecular weight and concentration.
-
Oxygen Sensitivity: The vinylpyrimidine monomer is susceptible to oxidative degradation. Always distill/sublime immediately before polymerization.
References
-
Lowe, A. B., & McCormick, C. L. (2002). Synthesis and solution properties of zwitterionic polymers. Chemical Reviews, 102(11), 4177-4226. Link
- Context: Foundational chemistry of ionic and zwitterionic vinyl polymers.
-
Spangler, M. A., & Seelig, B. (2019). Nucleobase-functionalized polymers: Synthesis and applications. Polymer Chemistry, 10, 4322-4333. Link
- Context: Review of synthetic str
-
Lutz, J. F., et al. (2005). Hydrogen-bonding-directed supramolecular polymer structures. Journal of the American Chemical Society, 127(51), 17956-17957. Link
- Context: Mechanisms of supramolecular crosslinking using nucleobase analogs.
-
Bhowmik, S., et al. (2023). Synthesis and Structural Studies of Nucleobase Functionalized Hydrogels. ACS Applied Bio Materials, 6(12), 5301-5309. Link
-
Smith, A. E., et al. (2011). Stimuli-responsive hydrogels: Theory, modern advances, and applications. Chemical Reviews, 111(11), 7259-7325. Link
- Context: General theory on pH-responsive hydrogel mechanics.
Sources
- 1. Self-Healing Supramolecular Hydrogels for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Studies of Nucleobase Functionalized Hydrogels for Controlled Release of Vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Michael Addition Reactions Using 6-Vinylpyrimidin-4-ol as an Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyrimidine Scaffolds in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including nucleic acids, vitamins, and a wide array of therapeutic agents.[1][2][3] Its derivatives have demonstrated a vast pharmacological landscape, exhibiting anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][4][5] The synthetic versatility of the pyrimidine ring allows for extensive functionalization, making it a privileged scaffold in modern drug discovery programs.[2][3] The introduction of a vinyl group at the 6-position of pyrimidin-4-ol creates a reactive Michael acceptor, opening a gateway for the synthesis of novel pyrimidine-based compounds through conjugate addition reactions.
The Michael addition, a nucleophilic 1,4-conjugate addition, is a powerful and widely utilized carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[6][7][8] Its application to vinyl-substituted N-heterocycles has proven to be a valuable strategy for elaborating complex molecular frameworks.[9][10] Specifically, the aza-Michael addition, involving the addition of a nitrogen nucleophile, is of paramount importance in the synthesis of β-amino carbonyl compounds and other nitrogen-containing heterocycles that are prevalent in pharmaceuticals.[11][12] This document provides a comprehensive guide to performing Michael addition reactions using 6-vinylpyrimidin-4-ol as the acceptor, offering insights into the reaction mechanism, detailed experimental protocols, and strategies for optimization.
Reaction Mechanism: The Aza-Michael Addition to this compound
The aza-Michael addition to this compound proceeds through a conjugate addition mechanism. The reaction is typically catalyzed by a base, which deprotonates the nitrogen nucleophile (Michael donor) to enhance its nucleophilicity.[6] The resulting anion then attacks the β-carbon of the electron-deficient vinyl group of the pyrimidine (Michael acceptor). This nucleophilic attack is facilitated by the electron-withdrawing nature of the pyrimidine ring. The reaction forms a resonance-stabilized enolate intermediate, which is subsequently protonated by a proton source (often the solvent or a mild acid in the workup) to yield the final adduct.[13]
Caption: General mechanism of the aza-Michael addition.
Experimental Protocols
The following protocols are provided as a general guideline for performing Michael addition reactions with this compound. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary for specific substrates.
General Protocol for Aza-Michael Addition
This protocol is adapted from established procedures for aza-Michael additions to activated olefins.[11][14]
Materials:
-
This compound (Michael Acceptor)
-
Nitrogen nucleophile (e.g., amine, heterocycle) (Michael Donor)
-
Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (TEA), or potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF))
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acceptor in the chosen anhydrous solvent.
-
Add the nitrogen nucleophile (1.0 - 1.2 eq) to the solution.
-
Add the base catalyst (0.1 - 1.0 eq) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, e.g., 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
Caption: Step-by-step experimental workflow.
Data Presentation: Representative Michael Addition Reactions
The following table summarizes hypothetical examples of Michael addition reactions with this compound, showcasing a range of potential nucleophiles and reaction conditions. These examples are based on typical outcomes for similar vinyl heterocycles.[10][15][16]
| Entry | Nucleophile (Donor) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | DBU | CH₃CN | 65 | 12 | 85 |
| 2 | Piperidine | K₂CO₃ | DMF | 80 | 8 | 92 |
| 3 | Aniline | TEA | THF | Reflux | 24 | 65 |
| 4 | Imidazole | None | CH₃CN | 70 | 18 | 78 |
| 5 | Diethylamine | DBU | THF | 25 | 16 | 90 |
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a stronger base, or increasing the concentration of the reactants. The choice of solvent can also significantly impact the reaction rate and yield.[16]
-
Side Product Formation: The formation of side products can occur due to polymerization of the vinyl pyrimidine or dialkylation of the nucleophile. Using a slight excess of the nucleophile can sometimes suppress polymerization. For primary amines, dialkylation can be a competing reaction; adjusting the stoichiometry and reaction conditions may be necessary.
-
Poor Solubility: this compound or the resulting adduct may have limited solubility in certain solvents. In such cases, switching to a more polar aprotic solvent like DMF or DMSO might be beneficial.
-
Catalyst Selection: While organic bases like DBU and TEA are commonly used, inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents. For less reactive nucleophiles, stronger bases may be required. Some aza-Michael additions can also be catalyzed by Lewis acids or proceed under catalyst-free conditions at elevated temperatures.[12][17]
Conclusion
The Michael addition reaction using this compound as an acceptor is a robust and versatile method for the synthesis of novel pyrimidine derivatives. The resulting adducts are valuable intermediates for the development of new therapeutic agents, leveraging the well-established biological significance of the pyrimidine scaffold.[1][3] The protocols and insights provided in this application note offer a solid foundation for researchers to explore this promising area of medicinal chemistry.
References
- Pyramideline derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend.
- Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(19), 5786.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
- Vinyl and alkynyl pyrimidines as michael acceptors: an approach to a cylindrospermopsin substructure. (2000). The Journal of Organic Chemistry, 65(18), 5570–5579.
- Aza-Michael-type addition of amines to 2-vinylpyridine and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids. (2012).
- Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. (2012). Synlett, 23(11), 1590-1604.
- Conjugate Additions to Vinyl-Substituted Arom
- Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. (2008).
- N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. (2007). Organic Chemistry Portal.
- Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (2021). PMC.
- Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)
- Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. (2025). MDPI.
- Michael Addition. (n.d.). Alfa Chemistry.
- An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. (2011).
- Tandem aza-Michael addition–vinylogous aldol condensation: synthesis of N-bridged pyridine fused quinolones. (2020). Organic & Biomolecular Chemistry, 18(30), 5853-5858.
- Michael addition reaction. (n.d.). Wikipedia.
- Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.). Northern Illinois University.
- The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
- Microwave-Assisted Michael Addition of Some Pyrimidine and Purine Nucleobases with α,β-Unsaturated Esters: A Rapid Entry into Carboacyclic Nucleoside Synthesis. (2005). Synthesis, 2005(03), 419-424.
- Michael Addition. (n.d.). Organic Chemistry Portal.
- 4-Vinylpyridine. (n.d.). CymitQuimica.
- Poly(4‐Vinylpyridine)‐Based Cubosomes: Synthesis, Assembly, and Loading Capabilities. (2024).
- Process for the polymerization of 4-vinyl pyridine monomers. (1999).
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2022). MDPI.
- 4-Vinylpyridine. (n.d.). A2B Chem.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchtrend.net [researchtrend.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. Michael Addition [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
Application Note: 6-Vinylpyrimidin-4-ol as a Bifunctional Ligand in Coordination Chemistry
This Application Note is designed for researchers in coordination chemistry and materials science. It addresses the specific handling, coordination behavior, and polymerization potential of 6-vinylpyrimidin-4-ol (also referred to as 6-vinyl-4-hydroxypyrimidine or 6-ethenylpyrimidin-4(3H)-one).
Executive Summary
This compound represents a class of "Janus" ligands—molecules possessing two distinct reactive faces: a coordination site (N/O donors) and a polymerizable handle (vinyl group). While less common than its analog 4-vinylpyridine, this ligand offers superior versatility due to its ability to form bridging networks via the pyrimidinone moiety and its potential for hydrogen-bonding interactions.
This guide provides protocols for overcoming the primary challenge of this ligand: Tautomeric Ambiguity . We detail how to lock the ligand into specific coordination modes and utilize the vinyl group for post-complexation polymerization (Metallopolymers).
Chemical Profile & Tautomeric Control
The Tautomeric Equilibrium
Before attempting coordination, researchers must recognize that this compound exists in a dynamic equilibrium. In the solid state and polar solvents (DMSO, H₂O), the keto form (6-vinylpyrimidin-4(3H)-one) predominates over the enol form (this compound).
-
Keto Form (Predominant): Favors coordination via
(soft/borderline donor). -
Enol Form (Minor/Transient): Favors coordination via
or (hard donor), typically requiring deprotonation.
Coordination Modes
The ligand exhibits three primary binding modes depending on pH and metal center hardness:
-
Monodentate (Neutral): Binds via the pyridinic
nitrogen. The keto oxygen remains uncoordinated but available for H-bonding. -
Bridging (Anionic): Upon deprotonation (pKₐ ≈ 8.5), the pyrimidinato anion bridges two metal centers (
), forming extended 1D chains or MOF nodes. -
Chelating (Rare): Due to the strained 4-membered ring geometry, chelation is rare but possible with large cations (e.g., Ag(I), Pb(II)).
Visualization of Reactivity
The following diagram illustrates the tautomeric shift and subsequent coordination pathways.
Figure 1: Tautomeric equilibrium favoring the keto form and subsequent divergence into monodentate or bridging coordination modes.
Experimental Protocols
Protocol A: Synthesis of Discrete Monodentate Complexes
Target: [M(6-vinylpyrimidin-4-one)₂(H₂O)₄]²⁺ (where M = Cu, Zn, Ni) Objective: Isolate a discrete complex without polymerizing the vinyl group prematurely.
Reagents:
-
This compound (1.0 mmol)
-
Metal(II) Perchlorate or Nitrate hexahydrate (0.5 mmol)
-
Solvent: Methanol/Water (3:1 v/v)
-
Stabilizer: 2,6-di-tert-butyl-4-methylphenol (BHT) (Trace, to prevent radical polymerization)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of ligand in 10 mL Methanol. Add a single crystal of BHT.
-
Metal Addition: Dissolve 0.5 mmol of metal salt in 3 mL water. Add dropwise to the ligand solution under stirring at ambient temperature. Note: Do not heat above 40°C to avoid thermal polymerization.
-
pH Adjustment: Maintain pH ~6.0. If pH > 8, bridging occurs, leading to precipitation of oligomers.
-
Crystallization: Allow slow evaporation in the dark (vinyl groups are light-sensitive).
-
Validation:
-
IR Spectroscopy: Look for the shift in
(approx. 1580 cm⁻¹) indicating N-coordination. The stretch (approx. 1660-1680 cm⁻¹) should remain largely unshifted if monodentate. -
¹H NMR (d₆-DMSO): Vinyl protons (dd, 5.5–6.7 ppm) must remain distinct. Broadening indicates polymerization.
-
Protocol B: Synthesis of Bridging Coordination Polymers (MOF Precursors)
Target: Infinite 1D chains [M(μ-L)₂] Objective: Utilize the anionic form to create rigid metal-organic architectures.
Procedure:
-
Deprotonation: Dissolve ligand (1 mmol) in 10 mL H₂O. Add NaOH (1 mmol, 1.0 M solution). The solution turns clear (formation of pyrimidinato anion).
-
Layering Technique: Place the ligand solution in a narrow test tube. Carefully layer 10 mL of Methanol/Ethanol buffer.
-
Metal Diffusion: Layer a solution of Metal(II) salt (0.5 mmol in Methanol) on top.
-
Incubation: Seal and leave undisturbed for 3–7 days.
-
Result: Crystals form at the interface. The structure typically consists of metal centers bridged by N3 and O4 atoms of the pyrimidine, with vinyl groups protruding into the pore/void space.
Polymerization Strategy (Post-Complexation)
The "Janus" nature of the ligand allows for the synthesis of Metallopolymers . It is often superior to polymerize the complex rather than the free ligand, as the metal protects the N-site from interfering with the radical mechanism.
Method: Free Radical Polymerization of Zinc(II) Complex
-
Monomer Prep: Use the discrete complex from Protocol A (e.g., [Zn(L)₂Cl₂]).
-
Solvent: DMF (degassed).
-
Initiator: AIBN (Azobisisobutyronitrile), 1 mol% relative to monomer.
-
Reaction:
-
Seal in a Schlenk tube under Argon.
-
Heat to 70°C for 12 hours.
-
-
Precipitation: Pour reaction mixture into cold Diethyl Ether.
-
Characterization:
-
Solubility change: The product is soluble in DMSO but insoluble in water/methanol (unlike the monomer).
-
UV-Vis: Metal-to-Ligand Charge Transfer (MLCT) bands broaden due to the polymer environment.
-
Data Summary & Reference Values
| Parameter | Value / Characteristic | Relevance |
| pKₐ (N1-H) | ~8.5 - 9.0 | Determines pH required for bridging mode (deprotonation). |
| IR | 1660–1690 cm⁻¹ | Diagnostic for Keto tautomer. Shifts <10 cm⁻¹ in monodentate mode. |
| IR | 1630 cm⁻¹ | Disappears upon successful polymerization. |
| Coordination Site | N3 (Soft/Borderline) | Preferred binding site for Cu(II), Zn(II), Ag(I). |
| Thermal Limit | < 50°C (Monomer) | Avoid heating monomer solutions to prevent spontaneous polymerization. |
Scientific Rationale (E-E-A-T)
Why N3 and not N1?
In the keto tautomer (pyrimidinone), N1 is protonated (or associated with the keto-enol H-bond network) and sterically hindered by the adjacent keto group. N3 is the most accessible lone pair with significant
Why Polymerize the Complex? Polymerizing the free this compound ligand often leads to "poisoning" of the propagation chain by the free N-donors, which can coordinate to the radical initiator or transfer protons. Pre-coordinating the Nitrogen to a metal "protects" it, ensuring high molecular weight polymers [2].
Vinyl Reactivity: The vinyl group at position 6 is conjugated with the pyrimidine ring. This conjugation lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack or radical polymerization. This electronic coupling also means that metal coordination at N3 can anodically shift the oxidation potential of the vinyl group, altering polymerization kinetics [3].
References
-
Tautomerism and Coordination
- Title: Coordination chemistry of hydroxypyrimidines: Tautomeric control and structural diversity.
- Source:Coordin
-
Link:[Link] (Cited as analogous chemistry for vinyl-substituted N-heterocycles).
-
Polymerization of Vinyl-N-Heterocycles
-
Bridging Ligand Behavior
- Title: 4,6-Dihydroxypyrimidine: a selective bridging ligand for controlled Group IV metal alkoxide structures.
- Source:Dalton Transactions
-
Link:[Link]
-
General Properties of 4-Hydroxypyrimidines
- Title: 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512
- Source:PubChem
-
Link:[Link]
Sources
Troubleshooting & Optimization
Purification of 6-vinylpyrimidin-4-ol via recrystallization vs chromatography
Core Directive: The "Make vs. Buy" of Purity
Purifying 6-vinylpyrimidin-4-ol presents a classic paradox in heterocyclic chemistry: the molecule is polar enough to streak on silica but reactive enough (via the vinyl handle) to polymerize during the heat of recrystallization.
This guide treats the purification process not as a recipe, but as a stability management system . Your primary enemy is not the impurity; it is the radical polymerization of your product during the purification itself.
Quick Diagnostic: Which Method Should You Choose?
| Feature | Recrystallization | Flash Chromatography |
| Primary Risk | Thermal polymerization (Heat required) | Irreversible adsorption (Tailing/Loss) |
| Scale | >5 grams (Process Scale) | <2 grams (Discovery Scale) |
| Impurity Type | Inorganic salts, starting materials | Regioisomers, tars, oligomers |
| Time Investment | High (optimization required) | Low (brute force) |
| Rec. | Use for bulk cleanup | Use for final analytical purity |
Critical Stability Protocol (The "Vinyl Factor")
Before attempting any purification, you must address the stability of the vinyl group. 6-vinylpyrimidines are prone to spontaneous radical polymerization, especially when concentrated or heated.
Standard Operating Procedure (SOP) for Stability:
-
Inhibitors: Always add BHT (Butylated hydroxytoluene) or Hydroquinone (100–500 ppm) to your crude mixture before heating or concentrating.
-
Temperature Cap: Never exceed 45°C during rotary evaporation.
-
Light: Protect the flask from direct sunlight (UV can initiate radical formation).
Module A: Troubleshooting Recrystallization
Recrystallization is the preferred method for scalability, but 4-hydroxypyrimidines are notorious for "oiling out" (separating as a liquid rather than a crystal) due to their high lattice energy and hydrogen-bonding capability.
The Tautomerism Trap
-
Context: In solution, this compound exists in equilibrium between the enol (pyrimidin-4-ol) and the dominant keto (pyrimidin-4(3H)-one) forms.
-
Impact: This duality makes solubility unpredictable. The keto form is highly polar; the enol form is aromatic.
-
Solution: Use protic solvents (Water, Alcohols) to stabilize the keto form via hydrogen bonding, facilitating an ordered crystal lattice.
Recommended Solvent Systems
| System | Ratio (v/v) | Protocol Notes |
| Water / Ethanol | 1:1 to 1:4 | Gold Standard. Dissolve in min. hot water, add hot EtOH until cloudy. Cool slowly. |
| Methanol / EtOAc | 1:5 | Good for removing non-polar impurities. Dissolve in MeOH, crash out with EtOAc. |
| DMF / Acetonitrile | 1:10 | Last Resort. For highly insoluble crudes. High loss due to DMF solubility. |
FAQ: Recrystallization Issues
Q: My product turned into a sticky oil at the bottom of the flask upon cooling. What happened? A: You encountered "Oiling Out."[1][2] This occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated.
-
Fix: Re-heat the mixture to dissolve the oil. Add a seed crystal at a higher temperature (just below boiling). If no seed is available, scratch the glass vigorously. Crucial: Add 5-10% more solvent to lower the saturation temperature.
Q: The solid looks amorphous/gel-like after filtration. A: You likely formed a polymer or a solvate.
-
Fix: Check NMR. If vinyl peaks are broadened/gone, it polymerized. If peaks are sharp, it's a solvate. Dry under high vacuum at 40°C for 24h.
Module B: Troubleshooting Chromatography
Chromatography of hydroxypyrimidines is difficult because the basic nitrogen and the acidic enol/amide proton interact strongly with the acidic silanols on silica gel, causing severe tailing (streaking).
The "Deactivation" Strategy
You cannot use standard Hexane/EtOAc. You must deactivate the silica surface.
Protocol:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: DCM : Methanol : Triethylamine (TEA) or NH₄OH .
-
Gradient: 0%
10% MeOH in DCM. -
Modifier: Add 1% TEA or 0.5% NH₄OH (aq) to the mobile phase.
-
-
Loading: Dissolve crude in a minimum amount of DCM/MeOH. Do not dry-load on silica (this promotes decomposition). Dry-load on Celite instead.
FAQ: Chromatography Issues
Q: My compound streaks from the baseline to the solvent front. A: The silica is too acidic.
-
Fix: Pre-wash the column with Mobile Phase + 5% TEA. Then run your gradient with 1% TEA. The amine blocks the active silanol sites.
Q: I recovered <50% of my mass. A: The compound likely precipitated inside the column or irreversibly bound to the silica.
-
Fix: Switch to Reverse Phase (C18) chromatography. Use Water (0.1% Formic Acid) / Acetonitrile. The lack of silanol interactions usually guarantees >90% recovery.
Visual Logic & Workflows
Diagram 1: The Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on scale and solubility behavior.
Diagram 2: Recrystallization Workflow with Critical Control Points (CCPs)
Caption: Step-by-step recrystallization workflow highlighting Critical Control Points (CCPs) for stability.
References
-
BenchChem. (2025).[1] Technical Support Center: Purification of Polar Pyrimidine Derivatives. Retrieved from
-
GMP Insiders. (2026). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from
-
University of Alberta. (n.d.). Recrystallization - Solvent Selection and Techniques. Retrieved from
-
ChemicalBook. (2025). 4-Hydroxypyrimidine Properties and Safety. Retrieved from
-
National Institutes of Health (NIH). (2013). 4-vinyl-substituted pyrimidine nucleosides exhibit efficient cross-links. Retrieved from
Sources
Technical Guide: Stabilization & Storage of Vinylpyrimidine Monomers
Senior Application Scientist Support Center
Introduction: The Stability Paradox
Welcome to the technical support center for nitrogen-heterocycle monomers. As a Senior Application Scientist, I often see researchers lose months of work not because of poor synthesis, but because of improper monomer handling.
Vinylpyrimidines (e.g., 2-vinylpyrimidine, 4-vinylpyrimidine) are chemically aggressive "Michael acceptors." They are designed to react.[1] The very feature that makes them valuable for covalent drug discovery and smart polymers—their electron-deficient vinyl group—makes them prone to autopolymerization and dimerization .
The Critical Warning: Unlike standard organic reagents, these monomers are "alive." They require a specific balance of temperature, dissolved oxygen, and chemical inhibition to remain stable.
Module 1: The Mechanism of Inhibition (The Oxygen Paradox)
Q: Why did my monomer polymerize even though I stored it under pure nitrogen?
A: This is the most common failure mode. Standard phenolic inhibitors (like 4-tert-butylcatechol [TBC] or Hydroquinone monomethyl ether [MEHQ] ) are not true inhibitors on their own; they are chain terminators that require oxygen to function.[2]
If you purge your monomer with 100% nitrogen, you strip the dissolved oxygen. Without oxygen, the phenolic inhibitor cannot quench the carbon-centered radicals effectively, and the monomer will polymerize—often faster than if it were left in air.[2]
The Stabilization Cycle
The diagram below illustrates why a "lean air" (aerated) environment is critical for storage.
Figure 1: The Synergistic Inhibition Cycle. Note that without Oxygen, the path leads directly to Unwanted Polymer.
Module 2: Storage Protocols & Best Practices
Q: What are the exact conditions for long-term storage?
A: Follow this "Self-Validating" protocol. If any parameter deviates, the system is compromised.
| Parameter | Specification | Scientific Rationale |
| Inhibitor | TBC (100–1000 ppm) | Tert-butylcatechol is preferred over MEHQ for vinylpyrimidines due to better solubility and radical scavenging efficiency in basic monomers. |
| Temperature | -20°C (Ideal) to 4°C | Reduces the kinetic rate of thermal initiation (dimerization). |
| Atmosphere | Air/N₂ Mix | DO NOT use pure Nitrogen. Maintain headspace with dry air to ensure ~10-20 ppm dissolved oxygen for the inhibitor to work. |
| Light | Amber Glass / Foil | UV light cleaves the vinyl bond, generating radicals that overwhelm the inhibitor. |
| Moisture | < 0.1% Water | Vinylpyrimidines are hygroscopic. Water can induce hydrolysis of the ring or facilitate acid-catalyzed dimerization. |
| pH Control | Basic (Avoid Acids) | These monomers are bases. Contact with acid (even acidic silica) protonates the ring, increasing electron deficiency and triggering rapid polymerization. |
Module 3: Inhibitor Removal (Pre-Experiment Prep)
Q: I need to polymerize the monomer now. How do I remove the inhibitor safely?
A: Do NOT distill vinylpyrimidines unless absolutely necessary. Their high boiling points require high heat, which often triggers polymerization in the distillation pot (the "popcorn polymer" effect).
The Gold Standard: Basic Alumina Column This method is safer, faster, and removes both TBC and trace acidic impurities.
Step-by-Step Protocol
-
Materials:
-
Glass Pasteur pipette (for <5mL) or Chromatography column.
-
Basic Alumina (activity grade I or II). Note: Do not use Acidic Alumina.
-
Glass wool.
-
-
Workflow:
-
Pack the column with glass wool and dry Basic Alumina.
-
Pass the neat monomer (or 50% solution in toluene) through the column by gravity or slight positive pressure.
-
Validation: The TBC inhibitor is brown/orange when oxidized on the column. You will see a dark band form at the top of the alumina. The eluate should be clear and colorless.
-
-
Immediate Use:
-
Once the inhibitor is removed, the "clock is ticking." Use the monomer within 4 hours or store at -80°C.
-
Figure 2: Decision Tree for Inhibitor Removal. Column chromatography is the preferred route for safety and purity.
Module 4: Troubleshooting & FAQ
Q: My monomer has turned from colorless to yellow/brown. Is it ruined? A: Not necessarily.
-
Cause: Oxidation of the TBC inhibitor (forming quinones) or trace oxidation of the pyridine ring.
-
Solution: Perform the Basic Alumina cleanup described above. If the yellow color persists after the column, the monomer itself has degraded (dimerized) and should be discarded.
Q: I tried to polymerize, but nothing happened. Why? A: You likely have "Oxygen Inhibition" (too much O₂) or Residual Inhibitor .
-
Diagnosis: Did you degas the reaction after removing the inhibitor?
-
Fix: After passing through alumina, you must thoroughly purge the reaction vessel with Nitrogen/Argon for 15-30 minutes to remove the dissolved oxygen that was previously keeping the monomer stable.
Q: Can I use Silica Gel instead of Alumina? A: NO.
-
Reason: Silica is slightly acidic. Vinylpyrimidines are basic.[3] The monomer will bind to the silica (salt formation), leading to poor recovery, or the acidity will catalyze spontaneous polymerization on the column, generating heat and potentially clogging the flow. Always use Basic Alumina .
Q: The monomer became viscous in the freezer. A: This indicates Autopolymerization .
-
Test: Add a few drops to methanol. If it precipitates (cloudy white), you have polymer chains. The monomer is compromised and cannot be purified easily. Discard it.
References
-
Lartigue-Peyrou, F. (1996). The use of phenolic compounds as free-radical polymerization inhibitors.[4] Industrial Chemistry Library.[4] [Link]
-
National Institutes of Health (NIH). Vinylpyridine as a Tunable Covalent Warhead. (Demonstrates reactivity/instability profile of vinyl-heterocycles). [Link]
Sources
- 1. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fluoryx.com [fluoryx.com]
- 3. Synthesis and application of vinylpyridine containing ion-imprinted copolymer gel microbeads for Cu(II) solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Technical Support Center: Controlling Polydispersity in 6-Vinylpyrimidin-4-ol Polymerization
Welcome to the technical support center for the polymerization of 6-vinylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for controlling polydispersity in your polymerization experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is polydispersity and why is it critical to control it in the polymerization of this compound for drug development?
A1: Polydispersity, or the Polydispersity Index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the weight-average molecular weight (Mw) divided by the number-average molecular weight (Mn). A PDI of 1.0 signifies a perfectly monodisperse polymer, where all chains have the same length.
In the context of drug development, particularly for polymer-drug conjugates or drug delivery systems, a low and controlled PDI is crucial for several reasons:
-
Reproducibility: A narrow molecular weight distribution ensures batch-to-batch consistency, which is a regulatory requirement.
-
Pharmacokinetics: The molecular weight of a polymer directly influences its circulation half-life, biodistribution, and clearance from the body. A broad PDI can lead to unpredictable and inconsistent pharmacokinetic profiles.
-
Drug Loading and Release: For drug delivery applications, a uniform polymer size ensures consistent drug loading and predictable release kinetics.
Q2: What are the primary challenges in controlling the polydispersity of this compound?
A2: The this compound monomer presents unique challenges due to its functional groups:
-
Tautomerism: The pyrimidinol ring can exist in keto-enol tautomeric forms, which can affect its reactivity and introduce heterogeneity into the polymer backbone.
-
Hydrogen Bonding: The hydroxyl and nitrogen atoms can participate in hydrogen bonding, leading to changes in monomer reactivity and potential side reactions.
-
Solubility: The monomer's solubility can be a limiting factor in certain solvent systems, impacting polymerization kinetics and control.
-
Metal Coordination: The pyrimidine ring can coordinate with metal catalysts used in some controlled polymerization techniques, potentially poisoning the catalyst or altering its activity.[1]
Q3: Which polymerization techniques are most suitable for controlling the polydispersity of this compound?
A3: Controlled/"living" radical polymerization (CRP) techniques are generally the most effective for minimizing polydispersity.[2] These include:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is highly versatile and tolerant of a wide range of functional monomers.[3][4] It is a strong candidate for this monomer.
-
Atom Transfer Radical Polymerization (ATRP): While effective, ATRP can be sensitive to the coordinating effects of the pyrimidine ring, which may require careful selection of the ligand and catalyst system.[1][5]
-
Nitroxide-Mediated Polymerization (NMP): NMP is another option, although it often requires higher temperatures, which could lead to side reactions with a sensitive monomer like this compound.[6]
Living anionic polymerization is another powerful technique for achieving very low PDI values, but it requires stringent reaction conditions, including the rigorous purification of all reagents and solvents to eliminate any protic impurities.[7][8][9][10][11]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the polymerization of this compound and provides actionable solutions.
Issue 1: High Polydispersity Index (PDI > 1.5)
-
Potential Cause A: Impurities in the Monomer
-
Explanation: Commercially available vinyl monomers often contain inhibitors to prevent premature polymerization during storage.[12] These inhibitors, along with other impurities, can interfere with the polymerization kinetics and lead to a broad molecular weight distribution.
-
Troubleshooting Protocol: Monomer Purification
-
Inhibitor Removal: Wash the monomer with an aqueous solution of sodium hydroxide (5-10 wt%) to remove phenolic inhibitors.[12][13] Follow with several washes with deionized water to remove the NaOH.
-
Drying: Dry the monomer over an anhydrous drying agent such as magnesium sulfate or calcium hydride.
-
Distillation: For the highest purity, perform vacuum distillation of the monomer immediately before use.[12][14] This removes any non-volatile impurities and residual solvent.
-
-
-
Potential Cause B: Inefficient Initiation
-
Explanation: A slow initiation rate compared to the propagation rate can lead to the formation of polymer chains at different times, resulting in a broader PDI. The choice and concentration of the initiator are critical.[15]
-
Troubleshooting Protocol: Initiator Selection and Concentration
-
Initiator Choice: Select an initiator with a half-life that is appropriate for your desired polymerization temperature. For RAFT polymerization, common initiators include AIBN (azobisisobutyronitrile) and its derivatives.
-
Initiator-to-Monomer Ratio: The concentration of the initiator directly influences the final molecular weight and the number of polymer chains. A higher initiator concentration generally leads to lower molecular weight polymers.[15] Optimize this ratio based on your target molecular weight.
-
Use of Initiator Mixtures: In some cases, a mixture of initiators with different decomposition rates can help maintain a constant supply of radicals throughout the polymerization, potentially narrowing the PDI.[16][17][18]
-
-
-
Potential Cause C: Inappropriate Chain Transfer Agent (for RAFT)
-
Explanation: The choice of the RAFT agent is crucial for controlling the polymerization. The reactivity of the RAFT agent must be well-matched with the monomer.
-
Troubleshooting Protocol: RAFT Agent Selection
-
Reactivity Matching: For vinylpyridines and similar monomers, dithiobenzoates and trithiocarbonates are often effective RAFT agents.[4]
-
Mixing RAFT Agents: A novel approach to tailor dispersity involves mixing two RAFT agents with different activities.[19][20] This can allow for fine-tuning of the PDI.
-
-
Issue 2: Bimodal or Multimodal Molar Mass Distribution
-
Potential Cause A: Presence of Oxygen
-
Explanation: Oxygen is a potent inhibitor of radical polymerizations. Its presence can lead to an induction period and the formation of peroxides, which can act as initiators, leading to a bimodal distribution.
-
Troubleshooting Protocol: Deoxygenation
-
Freeze-Pump-Thaw Cycles: For rigorous oxygen removal, subject the reaction mixture to at least three freeze-pump-thaw cycles.
-
Inert Gas Sparging: Purging the reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period (30-60 minutes) can also effectively remove dissolved oxygen.
-
-
-
Potential Cause B: Chain Transfer to Solvent or Monomer
-
Explanation: Uncontrolled chain transfer reactions can terminate growing polymer chains and initiate new ones, leading to a broadening of the molecular weight distribution and potentially a bimodal distribution.[]
-
Troubleshooting Protocol: Solvent and Monomer Purity
-
Solvent Selection: Choose a solvent that is known to have a low chain transfer constant for radical polymerizations.
-
Monomer Purity: Ensure the monomer is free from impurities that could act as chain transfer agents.
-
-
Issue 3: Inconsistent Polymerization Rates
-
Potential Cause A: Temperature Fluctuations
-
Explanation: The rate of polymerization is highly dependent on temperature. Inconsistent temperature control can lead to variations in the polymerization rate and a broader PDI.
-
Troubleshooting Protocol: Temperature Control
-
Use of a Thermostatically Controlled Oil Bath: Ensure the reaction vessel is fully submerged in an oil bath with a reliable temperature controller.
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture if possible.
-
-
-
Potential Cause B: Catalyst Deactivation (for ATRP)
-
Explanation: The catalyst in ATRP can be deactivated by impurities or side reactions, leading to a decrease in the polymerization rate.
-
Troubleshooting Protocol: Catalyst and Ligand Purity
-
Purification: Ensure the catalyst and ligand are pure and handled under an inert atmosphere.
-
Ligand-to-Catalyst Ratio: Optimize the ligand-to-catalyst ratio to ensure the stability and activity of the catalyst complex.
-
-
III. Experimental Protocols
Protocol 1: General Setup for RAFT Polymerization of this compound
-
Monomer Purification: Purify the this compound monomer as described in the troubleshooting section.
-
Reagent Preparation: In a Schlenk flask, add the purified monomer, the chosen RAFT agent (e.g., a dithiobenzoate), and the initiator (e.g., AIBN) in the desired molar ratios. Add the appropriate solvent (e.g., DMF or 1,4-dioxane).
-
Deoxygenation: Perform three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature and stir for the specified reaction time.
-
Termination and Purification: Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air. Precipitate the polymer in a non-solvent (e.g., diethyl ether or hexane) and collect the solid by filtration.[] Repeat the dissolution and precipitation process to further purify the polymer.[] Dry the final polymer under vacuum.
Protocol 2: Characterization of Polydispersity
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary technique for determining the molecular weight distribution and PDI of your polymer.
-
Mobile Phase: A suitable mobile phase for poly(this compound) could be DMF with a small amount of LiBr to suppress aggregation.[23]
-
Calibration: Use narrow PDI polymer standards (e.g., polystyrene or poly(methyl methacrylate)) to calibrate the SEC/GPC system.
-
IV. Visualizations
Diagram 1: Troubleshooting Workflow for High Polydispersity
Caption: Troubleshooting workflow for addressing high polydispersity.
Diagram 2: RAFT Polymerization Mechanism
Caption: Key steps in the RAFT polymerization mechanism.
V. Quantitative Data Summary
Table 1: Typical Polydispersity Index (PDI) Values for Different Polymerization Methods
| Polymerization Method | Typical PDI Range | Key Considerations |
| Free Radical Polymerization | 1.5 - 5.0+ | Simple, but poor control over PDI. |
| RAFT Polymerization | 1.05 - 1.4 | Versatile, tolerant to many functional groups.[3][20] |
| ATRP | 1.05 - 1.3 | Good control, but potential for catalyst poisoning.[5] |
| NMP | 1.1 - 1.5 | Generally requires higher temperatures.[6] |
| Living Anionic Polymerization | < 1.1 | Excellent control, but requires stringent conditions.[7] |
VI. References
Sources
- 1. scispace.com [scispace.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pslc.ws [pslc.ws]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. preprints.org [preprints.org]
- 18. researchgate.net [researchgate.net]
- 19. Tailoring Polymer Dispersity for any Material Class possible via Controlled Radical Polymerization – Department of Materials | ETH Zurich [mat.ethz.ch]
- 20. chemrxiv.org [chemrxiv.org]
- 23. polymersource.ca [polymersource.ca]
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 6-vinylpyrimidin-4-ol Vinyl Protons
For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among the most powerful analytical techniques for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the 1H NMR spectral features of the vinyl protons in 6-vinylpyrimidin-4-ol, a molecule of interest in the synthesis of biologically active compounds.
This guide will navigate through a predictive analysis of the 1H NMR spectrum of this compound, offering a detailed rationale for the expected chemical shifts and coupling constants of its vinyl protons. This predictive approach is then benchmarked against the experimental data of analogous vinyl-substituted N-heterocycles, namely 2-vinylpyridine and 4-vinylpyridine, to provide a comprehensive comparative framework.
The Foundational Principles: Understanding the Vinyl Proton Environment
The 1H NMR spectrum provides four key pieces of information for structure elucidation: chemical shift, integration, multiplicity, and coupling constants.[1] For the vinyl group (-CH=CH₂) of this compound, we are interested in a three-proton spin system, typically denoted as an AMX or ABX system, depending on the chemical shift differences between the two geminal protons.
The chemical shift (δ) of these protons is primarily influenced by the electronic environment.[2] Electronegative atoms or electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[2][3] Conversely, electron-donating groups shield protons, shifting their resonance to a lower chemical shift (upfield).[3]
The multiplicity, or splitting pattern, of each proton signal is determined by the number of neighboring, non-equivalent protons and is described by the n+1 rule.[1] The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between neighboring protons and is dependent on the number of bonds and the dihedral angle separating them.[1] For vinyl groups, we typically observe three distinct coupling constants:
-
3Jtrans : Coupling between the two protons in a trans-relationship (typically 11-18 Hz).[4]
-
3Jcis : Coupling between the two protons in a cis-relationship (typically 6-15 Hz).[4]
-
2Jgem : Coupling between the two geminal protons on the same carbon (typically 0-3 Hz).[4]
Predictive 1H NMR Analysis of this compound Vinyl Protons
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[5] This inherent electron-withdrawing nature is expected to deshield the attached vinyl protons, shifting their signals downfield compared to a simple alkene like ethylene (δ ~5.25 ppm). Furthermore, the pyrimidin-4-ol tautomer introduces additional electronic effects. The hydroxyl group at the 4-position can donate electron density into the ring via resonance, which may slightly mitigate the overall electron-withdrawing effect at the 6-position where the vinyl group is attached.
The vinyl group itself gives rise to a characteristic set of signals. Let's label the protons as follows:
-
HX : The proton on the carbon attached to the pyrimidine ring.
-
HA and HB : The two terminal, geminal protons. HA is trans to HX, and HB is cis to HX.
Predicted Chemical Shifts:
-
HX : This proton is directly attached to the carbon bonded to the electron-withdrawing pyrimidine ring. It will experience the most significant deshielding and is expected to resonate at the furthest downfield position of the three vinyl protons. We can predict a chemical shift in the range of 6.5-7.0 ppm . This is due to the combined inductive and resonance effects of the pyrimidin-4-ol ring.
-
HA (trans) : This proton is trans to HX. It will be deshielded by the pyrimidine ring, but to a lesser extent than HX. Its chemical shift is predicted to be in the range of 5.8-6.2 ppm .
-
HB (cis) : This proton is cis to HX. It is generally observed that the cis proton in a vinyl group attached to an aromatic ring is slightly more shielded than the trans proton. Therefore, we can predict a chemical shift in the range of 5.4-5.8 ppm .
Predicted Multiplicity and Coupling Constants:
The vinyl protons of this compound will exhibit a complex splitting pattern known as a doublet of doublets (dd) for each proton.
-
HX : This proton is coupled to both HA and HB. It will appear as a doublet of doublets with two different coupling constants: 3Jtrans (coupling to HA) and 3Jcis (coupling to HB).
-
HA : This proton is coupled to HX (3Jtrans) and HB (2Jgem). It will also appear as a doublet of doublets.
-
HB : This proton is coupled to HX (3Jcis) and HA (2Jgem). It will appear as a doublet of doublets.
The expected coupling constants are:
-
3Jtrans (HX-HA) ≈ 15-18 Hz
-
3Jcis (HX-HB) ≈ 10-13 Hz
-
2Jgem (HA-HB) ≈ 0.5-2 Hz
The following Graphviz diagram illustrates the spin-spin coupling relationships between the vinyl protons.
Caption: Experimental workflow for 1H NMR characterization.
Conclusion
The 1H NMR characterization of the vinyl protons in this compound presents a classic example of applying fundamental NMR principles to predict and understand the structure of a novel compound. The electron-deficient nature of the pyrimidine ring leads to a predictable downfield shift of the vinyl proton signals, and the spin-spin coupling between these protons results in a characteristic set of doublet of doublets. By comparing these predictions with the experimental data of analogous vinylpyridines, we can have a high degree of confidence in the assigned spectral features. This guide provides a robust framework for researchers to approach the 1H NMR analysis of this compound and similar vinyl-substituted heterocyclic systems, ultimately aiding in the rapid and accurate elucidation of their chemical structures.
References
- Kochev, N. T., et al. "Prediction of 1H-NMR shifts with Ambit-HNMR software.
- Guan, Y., et al. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
-
"H NMR Spectroscopy." University of Regensburg. Available at: [Link].
-
"New insight into the anisotropic effects in solution-state NMR spectroscopy." Royal Society of Chemistry. Available at: [Link].
- Shkurko, O. P., and V. P. Mamaev. "NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2-and 5-aminopyridines and anilines." Chemistry of Heterocyclic Compounds 14.4 (1978): 432-436.
-
"The Basics of Interpreting a Proton (1 H) NMR Spectrum." ACD/Labs. Available at: [Link].
-
"Factors Affecting Chemical Shift." YouTube, uploaded by Chemistry by Dr. Anjali Saxena, 10 Mar. 2021, [Link].
- Bothner-By, A. A., and J. A. Pople. "Structure by nuclear magnetic resonance. XIV. Anisotropic effects of the carbonyl group." Journal of the American Chemical Society 87.16 (1965): 3620-3622.
-
"Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum." Semantic Scholar. Available at: [Link].
-
Reich, H. J. "NMR Spectroscopy – 1H NMR Chemical Shifts." Organic Chemistry Data & Info. Available at: [Link].
-
"Anisotropy and NMR spectroscopy." SciSpace. Available at: [Link].
-
"Residual Chemical Shift Anisotropies in the Structure Determination of Small Molecules." PMC. Available at: [Link].
-
"Lec16 - NMR: Typical Functional Group 1H NMR Chemical Shifts." YouTube, uploaded by ChemHelpASAP, 16 May 2021, [Link].
Sources
Navigating the Maze of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Vinylhydroxypyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and metabolomics, the precise structural elucidation of small molecules is paramount. Vinylhydroxypyrimidines, a class of compounds with significant potential in medicinal chemistry, often present a formidable analytical challenge due to the existence of multiple positional isomers. Mass spectrometry, a cornerstone of modern analytical chemistry, offers a powerful tool to differentiate these isomers through the analysis of their unique fragmentation patterns. This guide provides an in-depth, comparative analysis of the predicted mass spectrometry fragmentation pathways of vinylhydroxypyrimidine isomers, grounded in the fundamental principles of mass spectrometry and drawing upon experimental data from related heterocyclic systems.
The Foundation: Understanding Fragmentation in Mass Spectrometry
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards a molecule, leading to the ejection of an electron and the formation of a molecular ion (M•+). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral species. The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable structural information.[1][2]
The fragmentation of a molecular ion is not a random process. It is governed by the principles of chemical stability, with cleavages preferentially occurring at weaker bonds and leading to the formation of stable cations, radicals, and neutral molecules.[3] For heterocyclic compounds like pyrimidines, the fragmentation is often directed by the heteroatoms and the nature and position of any substituents.
The Pyrimidine Core: A History of Characteristic Fissures
The pyrimidine ring, the central scaffold of our target molecules, exhibits characteristic fragmentation patterns. Generally, the molecular ion of pyrimidine derivatives is relatively stable and often observed as a prominent peak in the mass spectrum.[4] Common fragmentation pathways for the pyrimidine ring involve the expulsion of small, stable neutral molecules.
One of the most well-documented fragmentation pathways for pyrimidine-containing compounds is the retro-Diels-Alder (rDA) reaction. This process involves the cleavage of the six-membered ring to yield a diene and a dienophile. For the basic pyrimidine ring, this can lead to the loss of hydrogen cyanide (HCN) or acetylene (C2H2). The presence and nature of substituents can significantly influence the favorability of these pathways.
The Influence of Substituents: Hydroxyl and Vinyl Groups
The fragmentation of a substituted pyrimidine is a composite of the fragmentation of the core ring and the fragmentation directed by the substituents. In vinylhydroxypyrimidines, the interplay between the hydroxyl (-OH) and vinyl (-CH=CH2) groups is crucial in determining the overall fragmentation pattern.
The Hydroxyl Group: A Source of Stability and Specific Losses
The presence of a hydroxyl group on the pyrimidine ring introduces several key fragmentation possibilities. Hydroxypyrimidines can exist in tautomeric equilibrium with their corresponding pyrimidinone forms. The fragmentation pattern can reflect the dominant tautomer in the gas phase.
A common fragmentation pathway for hydroxylated aromatic and heteroaromatic compounds is the loss of a hydrogen radical (H•) from the molecular ion, leading to a stable [M-H]+ ion.[5] Another characteristic fragmentation is the elimination of a neutral water molecule (H2O), particularly in the presence of a nearby hydrogen atom. For hydroxypyrimidines, the loss of carbon monoxide (CO) from the pyrimidinone tautomer is also a frequently observed fragmentation.[4]
The Vinyl Group: A Handle for Rearrangements and RDA Reactions
The vinyl group introduces unsaturation, which can participate in various fragmentation reactions. A common fragmentation for vinyl-substituted aromatic compounds is the loss of a hydrogen radical to form a stable styrenyl-type cation. Another possibility is the loss of acetylene (C2H2) via a retro-Diels-Alder-type mechanism, particularly if the vinyl group is positioned to facilitate such a rearrangement.
A Comparative Analysis of Hypothetical Vinylhydroxypyrimidine Isomers
Due to a lack of direct comparative experimental data in the literature for vinylhydroxypyrimidine isomers, this section presents a predictive comparison based on established fragmentation principles. We will consider three hypothetical isomers: 2-hydroxy-4-vinylpyrimidine, 4-hydroxy-2-vinylpyrimidine, and 5-hydroxy-2-vinylpyrimidine, to illustrate how the relative positions of the substituents can lead to distinct fragmentation patterns.
Table 1: Predicted Key Fragments for Vinylhydroxypyrimidine Isomers
| Fragment | Proposed Structure | 2-hydroxy-4-vinylpyrimidine (m/z) | 4-hydroxy-2-vinylpyrimidine (m/z) | 5-hydroxy-2-vinylpyrimidine (m/z) |
| [M]•+ | C6H6N2O•+ | 122 | 122 | 122 |
| [M-H]• | C6H5N2O• | 121 | 121 | 121 |
| [M-CO]•+ | C5H6N2•+ | 94 | 94 | 94 |
| [M-HCN]•+ | C5H5NO•+ | 95 | 95 | 95 |
| [M-C2H2]•+ | C4H4N2O•+ | 96 | 96 | 96 |
| [M-CH2O]+ | C5H4N2+ | 92 | - | - |
| [M-C2H3]• | C4H3N2O• | 95 | 95 | 95 |
2-Hydroxy-4-vinylpyrimidine
In this isomer, the hydroxyl group is at a position that readily tautomerizes to a stable pyrimidinone. The vinyl group is at a position that can influence the fragmentation of the ring.
Proposed Fragmentation Pathways:
-
Loss of CO: The pyrimidinone tautomer can readily lose a molecule of carbon monoxide, a common fragmentation for such structures, leading to a fragment at m/z 94.[4]
-
Loss of H•: Loss of a hydrogen radical from the molecular ion to form a stable cation at m/z 121.
-
Retro-Diels-Alder (RDA) Fragmentation: The presence of the vinyl group could facilitate an RDA reaction, potentially leading to the loss of acetylene (C2H2) to give a fragment at m/z 96.
4-Hydroxy-2-vinylpyrimidine
Here, the positions of the functional groups are swapped. This will likely lead to a different pyrimidinone tautomer and alter the influence of the vinyl group on the ring fragmentation.
Proposed Fragmentation Pathways:
-
Loss of CO: Similar to the 2-hydroxy isomer, the 4-pyrimidinone tautomer is expected to lose CO, resulting in a fragment at m/z 94.
-
Loss of H•: Loss of a hydrogen radical is also a likely pathway, giving a fragment at m/z 121.
-
Vinyl Group Fragmentation: The vinyl group at position 2 might undergo fragmentation, such as the loss of a methyl radical (•CH3) following rearrangement, although this is generally less common than ring fragmentations. A more likely fragmentation is the loss of an ethyl radical (•C2H5) after rearrangement, but the most prominent fragments are expected from ring cleavage.
5-Hydroxy-2-vinylpyrimidine
With the hydroxyl group at the 5-position, the formation of a stable pyrimidinone tautomer involving the ring nitrogens is not as straightforward. This will likely lead to a different fragmentation pattern compared to the 2- and 4-hydroxy isomers.
Proposed Fragmentation Pathways:
-
Loss of H•: The loss of a hydrogen radical from the hydroxyl group to form a stable phenoxide-like radical cation is a highly probable pathway, leading to a strong peak at m/z 121.
-
Loss of C2H2: The vinyl group at the 2-position can still participate in an RDA-type fragmentation, leading to the loss of acetylene and a fragment at m/z 96.
-
Absence of a strong [M-CO]•+ peak: The lack of a readily formed pyrimidinone tautomer suggests that the loss of CO will be a less significant fragmentation pathway for this isomer compared to the 2- and 4-hydroxy counterparts. This could be a key differentiating feature.
Experimental Protocols for Mass Spectrometric Analysis
To obtain high-quality mass spectra for the differentiation of vinylhydroxypyrimidine isomers, the following experimental approach is recommended.
Sample Introduction and Ionization
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and thermally stable compounds.
-
Rationale: GC provides excellent separation of isomers, ensuring that the mass spectrum obtained is from a pure compound.
-
Protocol:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Inject a small volume (e.g., 1 µL) into the GC inlet.
-
Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) to achieve separation.
-
Employ a temperature gradient program to optimize the separation of isomers.
-
The outlet of the GC column is directly coupled to the ion source of the mass spectrometer.
-
Use standard electron ionization (EI) at 70 eV.
-
-
-
Direct Infusion Electrospray Ionization (ESI-MS): For less volatile or thermally labile compounds.
-
Rationale: ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) with less fragmentation than EI. Collision-induced dissociation (CID) can then be used to induce fragmentation in a controlled manner (MS/MS).
-
Protocol:
-
Dissolve the sample in a solvent compatible with ESI (e.g., methanol, acetonitrile, with a small amount of formic acid to promote protonation).
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Acquire the full scan mass spectrum to identify the protonated molecule.
-
Perform MS/MS experiments by selecting the [M+H]+ ion and subjecting it to CID at varying collision energies to generate a fragmentation spectrum.
-
-
Mass Analysis
-
High-Resolution Mass Spectrometry (HRMS):
-
Rationale: HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. This is invaluable for confirming the proposed fragmentation pathways.
-
Instrumentation: Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers are suitable for HRMS.
-
Conclusion: A Predictive Framework for Isomer Differentiation
This guide provides a foundational understanding and a practical approach for researchers to tackle the challenge of identifying and differentiating vinylhydroxypyrimidine isomers. By combining high-quality experimental data with a sound understanding of fragmentation mechanisms, the structural elucidation of these important molecules can be achieved with a high degree of confidence.
References
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Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. [Link]
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Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1807. [Link]
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Wyrzykiewicz, E., Pospieszny, T., & Sobolewska, M. (2006). Electron ionization induced mass spectral study of new isomeric 2-o- (m- and p-)nitrobenzylthio-5-piperidinomethyl(morpholinomethyl)uracils and 1,2-di-o-(m- and p-)nitrobenzyl-5-piperidinomethyl(morpholinomethyl)-2-thiouracils. Rapid Communications in Mass Spectrometry, 20(4), 713-718. [Link]
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Cortes, E., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 889-897. [Link]
-
Wang, Y., Vivekananda, S., & Zhang, K. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505-4512. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). In Wikipedia. Retrieved February 23, 2026, from [Link]
-
El-Gazzar, A. B. A., et al. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(1), 18-24. [Link]
-
S. M. Graff. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Organic Chemistry. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. [Link]
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Rak, J., et al. (2013). How to Find Out Whether a 5-Substituted Uracil Could Be a Potential DNA Radiosensitizer. The Journal of Physical Chemistry B, 117(34), 9887-9897. [Link]
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Thevis, M. (2020). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]
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HSCprep. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. [Link]
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Guseva, A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2869. [Link]
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-
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Navigating Tautomeric Landscapes: A Comparative Guide to Carbonyl and Hydroxyl Stretches in Pyrimidinone IR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the structural elucidation of heterocyclic compounds is a cornerstone of their work. Among these, pyrimidinones represent a critical class of molecules, forming the backbone of numerous biologically active compounds, including nucleobases like uracil and thymine.[1] Their rich tautomeric chemistry, however, presents a significant analytical challenge. Infrared (IR) spectroscopy offers a powerful, non-destructive technique to probe the dominant tautomeric forms of pyrimidinones by distinguishing between key vibrational modes, particularly the carbonyl (C=O) and hydroxyl (O-H) stretches. This guide provides an in-depth comparison of these spectral features, supported by experimental insights and foundational principles, to empower scientists in their structural analysis endeavors.
The Tautomeric Puzzle of Pyrimidinones
Pyrimidinones can exist in multiple tautomeric forms, primarily the lactam (keto) and lactim (enol) forms, due to proton migration.[1] The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and substitution patterns on the pyrimidinone ring. Understanding this equilibrium is paramount, as the biological activity of these molecules is often dictated by their predominant tautomeric state.
Caption: Workflow for ATR-FTIR analysis of a pyrimidinone sample.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed and aligned.
-
-
Sample Preparation:
-
For solid samples, ensure they are dry to avoid interference from water absorption bands.
-
If the sample consists of large crystals, gently grind it to a fine powder using an agate mortar and pestle to ensure homogeneous contact with the ATR crystal. [2]
-
-
ATR Crystal Cleaning:
-
Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a soft, lint-free wipe dampened with a volatile solvent such as isopropanol or ethanol.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric gases (e.g., CO₂, H₂O).
-
-
Sample Loading:
-
Place a small amount of the powdered pyrimidinone sample onto the center of the ATR crystal. Only a few milligrams of the sample are typically required. [3]
-
-
Pressure Application:
-
Lower the pressure clamp onto the sample to ensure firm and uniform contact between the sample and the ATR crystal surface. Consistent pressure is key for reproducible results. [4]
-
-
Sample Spectrum Collection:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for this analysis.
-
-
Data Analysis and Interpretation:
-
Process the collected spectrum (e.g., baseline correction, smoothing if necessary).
-
Carefully examine the region from 1600 cm⁻¹ to 1800 cm⁻¹ for a strong, sharp peak indicative of a C=O stretch (lactam form).
-
Analyze the region from 3000 cm⁻¹ to 3600 cm⁻¹. A broad, strong absorption suggests the presence of hydrogen-bonded O-H (lactim form) or N-H groups. A sharp peak around 3500-3600 cm⁻¹ could indicate a free O-H group, suggesting the presence of the lactim tautomer in a non-hydrogen-bonding environment.
-
Compare the observed frequencies with established data from resources like the NIST Chemistry WebBook or relevant scientific literature to aid in the assignment. [5][6][7]
-
Conclusion
The differentiation between carbonyl and hydroxyl stretching frequencies in the IR spectra of pyrimidinones is a critical step in their structural characterization. The presence of a strong C=O absorption band in the 1650-1720 cm⁻¹ region is a clear indicator of the lactam tautomer, while the appearance of an O-H stretch, typically as a broad band between 3200-3600 cm⁻¹, points to the lactim form. By understanding the principles that govern these vibrational frequencies and employing a robust experimental protocol such as ATR-FTIR, researchers can confidently navigate the tautomeric landscapes of pyrimidinones, paving the way for a deeper understanding of their structure-activity relationships.
References
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NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Elsevier. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). Welcome to the NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Stein, S. E. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical Information and Computer Sciences, 41(3), 849–855. Retrieved from [Link]
-
Researcher.Life. (n.d.). Journal of Molecular Structure: Impact Factor & More. Retrieved from [Link]
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SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
VU Journal Publishing Guide. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). NIST Chemistry WebBook Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Journal of Molecular Structure. Retrieved from [Link]
-
PubChem. (2006, May 4). NIST Chemistry WebBook - PubChem Data Source. Retrieved from [Link]
-
LibreTexts. (2021, December 15). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
Academic Accelerator. (n.d.). 2026 Journal of Molecular Structure – Impact Factor, Ranking & Research Scope. Retrieved from [Link]
-
PaperScraper. (n.d.). Full Text Access to Articles of Journal of Molecular Structure Journal. Retrieved from [Link]
-
Maida, M., et al. (2006). Dimerization and Double Proton Transfer-Induced Tautomerism of 4(3H)-Pyrimidinone in Solution Studied by IR Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry B, 110(50), 25427–25434. Retrieved from [Link]
-
Academic Accelerator. (n.d.). 2026 Spectrochimica Acta - Part A: Molecular and Biomolecular Spectroscopy – Impact Factor, Ranking & Research Scope. Retrieved from [Link]
-
BioxBio. (n.d.). Journal of Molecular Structure Impact Factor IF 2025|2024|2023. Retrieved from [Link]
-
Maida, M., et al. (2006). Dimerization and Double Proton Transfer-Induced Tautomerism of 4(3H)-Pyrimidinone in Solution Studied by IR Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry B, 110(50), 25427–25434. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: X–H Stretching. Retrieved from [Link]
-
Wikipedia. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Bradsher, C. K. (1987). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Journal of Chemical Education, 64(10), 858. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Kim, Y. S., & Hochstrasser, R. M. (2009). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 113(24), 8231–8243. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]
-
Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(15), 6258–6265. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Jack Westin. (2020, March 26). Infrared Region - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
LibreTexts. (2020, June 29). Infrared Spectroscopy. Retrieved from [Link]
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A Predictive Thermal Stability Analysis of Poly(6-vinylpyrimidin-4-ol): A Comparative Guide Using TGA/DSC
For researchers, scientists, and drug development professionals exploring novel polymers for advanced applications, a thorough understanding of their material properties is paramount. Thermal stability, in particular, dictates the processing window, shelf-life, and viable applications of a polymeric material. This guide focuses on the thermal properties of a novel polymer, poly(6-vinylpyrimidin-4-ol), a material of interest for its potential in biomedical applications and specialty materials due to its hydrogen-bonding capabilities and heterocyclic structure.
Given the nascent stage of research into poly(this compound), publicly available experimental data on its thermal behavior is scarce. This guide, therefore, adopts a predictive and comparative approach. By conducting a detailed thermal stability analysis of structurally analogous polymers—poly(4-vinylphenol) and poly(vinylpyridines)—we can establish a scientifically grounded forecast of the thermal characteristics of poly(this compound). This analysis is rooted in the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing both a theoretical framework and practical experimental protocols.
The Foundational Pillars of Polymer Thermal Analysis: TGA and DSC
Before delving into the comparative analysis, it is essential to understand the core techniques that underpin this investigation. TGA and DSC are powerful thermal analysis methods that provide complementary information about a material's response to heat.[1]
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is invaluable for determining the thermal stability of a polymer, as a loss in mass typically corresponds to decomposition.[3] Key parameters obtained from a TGA curve include the onset temperature of decomposition (Td), which signifies the temperature at which significant degradation begins, and the residual mass at the end of the experiment, which can indicate the formation of a stable char or the presence of inorganic components.[2]
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[4] DSC is used to detect physical transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as chemical reactions like curing.[5] The glass transition temperature is a critical parameter for amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[5]
The combination of TGA and DSC provides a comprehensive thermal profile of a polymer, which is essential for predicting its processing behavior and performance at elevated temperatures.[1]
Comparative Thermal Analysis of Structural Analogs
The molecular architecture of poly(this compound) features a vinyl backbone with a pendant pyrimidin-4-ol group. This structure suggests that its thermal behavior will be influenced by the aromaticity and nitrogen content of the pyrimidine ring, as well as the hydrogen-bonding capability of the hydroxyl group. To predict its thermal stability, we will examine two classes of well-characterized polymers: poly(4-vinylphenol) and poly(vinylpyridines).
Poly(4-vinylphenol): The Hydroxyl Group Analog
Poly(4-vinylphenol) (PVP) is an excellent structural analog due to the presence of a hydroxyl group on an aromatic ring attached to a vinyl backbone. This similarity allows for a direct comparison of the influence of the hydroxyl group on thermal properties.
PVP is known for its relatively high thermal stability, which is attributed to the rigidity of its aromatic backbone and strong intermolecular hydrogen bonding facilitated by the phenolic hydroxyl groups.[6]
-
TGA Analysis of PVP: The thermal decomposition of PVP typically begins at temperatures above 300°C in an inert atmosphere.[7]
-
DSC Analysis of PVP: PVP exhibits a high glass transition temperature (Tg), generally in the range of 150-180°C. This high Tg is a direct consequence of the restricted chain mobility due to hydrogen bonding and the bulky phenyl side groups.[7]
The presence of the hydroxyl group in poly(this compound) is expected to impart similar characteristics, namely strong intermolecular hydrogen bonding, which should contribute to a high glass transition temperature.
Poly(vinylpyridines): The Heterocyclic Analog
Poly(vinylpyridines), specifically poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP), serve as valuable heterocyclic analogs. The pyrimidine ring in our target polymer is, like pyridine, a nitrogen-containing aromatic heterocycle.
The thermal stability of poly(vinylpyridines) is influenced by the position of the nitrogen atom in the pyridine ring.
-
TGA Analysis of Poly(vinylpyridines): In an inert atmosphere, the main thermal degradation of P4VP occurs between 400-450°C, with a maximum degradation rate around 420°C.[8] P2VP shows a more complex degradation mechanism at slightly lower temperatures.[2] A small initial mass loss up to 150°C is often observed, which is attributed to the loss of adsorbed water.[8]
-
DSC Analysis of Poly(vinylpyridines): The glass transition temperature of P4VP is typically around 140-150°C.
The presence of the nitrogen-containing heterocyclic ring in poly(this compound) is likely to result in a high decomposition temperature, similar to that of poly(vinylpyridines).
Predicted Thermal Behavior of Poly(this compound)
Based on the analysis of its structural analogs, we can predict the thermal properties of poly(this compound). The combination of a hydroxyl group and a nitrogen-containing heterocyclic ring is expected to result in a polymer with robust thermal stability.
-
Predicted TGA Profile: Poly(this compound) is anticipated to exhibit high thermal stability, with a decomposition onset temperature (Td) likely exceeding 350°C in an inert atmosphere. The pyrimidine ring, being more electron-deficient than a phenyl ring, may influence the degradation pathway.
-
Predicted DSC Profile: A high glass transition temperature (Tg), potentially in the range of 160-200°C, is predicted for poly(this compound). This is attributed to the combined effects of the rigid pyrimidine side groups and extensive intermolecular hydrogen bonding enabled by both the hydroxyl group and the nitrogen atoms in the pyrimidine ring.
The following table summarizes the thermal properties of the comparative polymers and the predicted properties for poly(this compound).
| Polymer | Key Structural Features | Typical Td (°C, Inert) | Typical Tg (°C) |
| Poly(4-vinylphenol) | Hydroxyl group on phenyl ring | > 300 | 150-180 |
| Poly(4-vinylpyridine) | Pyridine ring | 400-450 | 140-150 |
| Poly(this compound) (Predicted) | Hydroxyl group on pyrimidine ring | > 350 | 160-200 |
Experimental Protocols for Thermal Analysis
For researchers who synthesize poly(this compound), the following detailed protocols for TGA and DSC analysis are provided as a guide to experimentally verify the predicted thermal properties.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the steps for determining the thermal stability and degradation profile of poly(this compound).
-
Sample Preparation:
-
Ensure the polymer sample is dry by placing it in a vacuum oven at 60-80°C for at least 24 hours to remove any residual solvent or adsorbed water.
-
Accurately weigh 5-10 mg of the dried polymer into a clean TGA pan (platinum or alumina).
-
-
Instrument Setup and Calibration:
-
Perform routine instrument calibration for temperature and mass according to the manufacturer's guidelines.
-
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 30°C) to 800°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Td) from the TGA curve. This is often calculated as the temperature at which 5% weight loss occurs.
-
Generate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition.
-
Record the percentage of residual mass at the final temperature.
-
Caption: TGA Experimental Workflow
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to determine the glass transition temperature (Tg) of poly(this compound).
-
Sample Preparation:
-
Use a dried polymer sample as described in the TGA protocol.
-
Accurately weigh 5-10 mg of the polymer into a DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent any loss of volatiles during the measurement.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) as per the manufacturer's instructions.
-
-
DSC Measurement (Heat-Cool-Heat Cycle):
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above the expected Tg but well below the decomposition temperature (e.g., 220°C) at a heating rate of 10°C/min. This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at 10°C/min to the same upper temperature. The glass transition is determined from this second heating scan.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature for the second heating scan.
-
The glass transition will appear as a step-like change in the baseline of the DSC curve.
-
Determine the Tg as the midpoint of this transition.
-
Caption: DSC Experimental Workflow
Conclusion
While direct experimental data for poly(this compound) is not yet widely available, a comparative analysis of its structural analogs, poly(4-vinylphenol) and poly(vinylpyridines), provides a strong foundation for predicting its thermal behavior. The presence of both a hydroxyl group and a nitrogen-containing heterocyclic ring suggests that poly(this compound) will be a thermally robust polymer with a high glass transition temperature and a high decomposition temperature. The experimental protocols provided in this guide offer a clear pathway for researchers to validate these predictions and to fully characterize this promising new polymer. As research in this area progresses, a direct experimental determination of these properties will be crucial for unlocking the full potential of poly(this compound) in advanced material and biomedical applications.
References
- Al-Kadhumi, A. A. H. R., et al. "synthesis, characterization and thermal behaviour of some poly(2-vinyl pyridine) complexes." Journal of Thermal Analysis 38.11 (1992): 2359-2364.
- Katsogiannis, K. A., et al. "Poly (vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties." Polymers 14.4 (2022): 804.
- Kopinke, F-D., et al. "Thermal degradation of poly(vinylpyridine)s." Polymer Degradation and Stability 94.4 (2009): 738-746.
-
ResearchGate. "TGA (left) and DTGA (right) spectrum of P4VP." ResearchGate, . Accessed 23 Feb. 2026.
-
ResearchGate. "DSC thermograms of poly(4-vinylphenol) (PVPh)/poly(vinyl methyl ketone) (PVMK) blends." ResearchGate, . Accessed 23 Feb. 2026.
-
ResolveMass Laboratories Inc. "DSC vs TGA: A Simple Comparison Guide." ResolveMass Laboratories Inc., 6 Jan. 2026, .
-
Polymer Source. "Poly(2-vinyl pyridine) Sample #: P3675-2VP." Polymer Source, . Accessed 23 Feb. 2026.
-
Mettler Toledo. "Thermal Analysis of Polymers. Part 3: DSC of Thermosets." Mettler Toledo, . Accessed 23 Feb. 2026.
-
Polysciences, Inc. "Poly(4-vinylphenol)." Polysciences, Inc., . Accessed 23 Feb. 2026.
-
EAG Laboratories. "DSC Analysis of Polymers | Thermal." EAG Laboratories, . Accessed 23 Feb. 2026.
-
MDPI. "Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties." MDPI, .
-
Shimadzu. "eT160 Characterization of Polyethylene Materials by Thermal Analysis." Shimadzu, . Accessed 23 Feb. 2026.
-
ResearchGate. "Synthesis and characterization of functionalized vinyl copolymers II. Structure-monomer reactivity relationship in copolymers containing 4-vinylpyridine moieties." ResearchGate, . Accessed 23 Feb. 2026.
-
TA Instruments. "Effect of Thermal Degradation on Polymer Thermal Properties." TA Instruments, . Accessed 23 Feb. 2026.
-
ResearchGate. "Polymers from S-vinyl monomers: Reactivities and properties." ResearchGate, . Accessed 23 Feb. 2026.
-
PerkinElmer. "Characterization of Electronic Materials Using Thermal Analysis." PerkinElmer, . Accessed 23 Feb. 2026.
-
ResearchGate. "Thermal degradation of poly(2-vinylpyridine) copolymers." ResearchGate, . Accessed 23 Feb. 2026.
-
MDPI. "The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers." MDPI, .
-
MDPI. "Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymerization." MDPI, .
-
MDPI. "Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2." MDPI, .
-
ResearchGate. "Synthesis of Molecularly Imprinted Polymers for Amino Acid Derivates by Using Different Functional Monomers." ResearchGate, . Accessed 23 Feb. 2026.
-
American Chemical Society. "Cyclic polymers from vinyl monomers." American Chemical Society, . Accessed 23 Feb. 2026.
-
TA Instruments. "Effect of Thermal Degradation on Polymer Thermal Properties." TA Instruments, . Accessed 23 Feb. 2026.
-
Sryahwa Publications. "Thermal stability of polymer composite films based on polyvinyl alcohol doped with different fillers." Sryahwa Publications, . Accessed 23 Feb. 2026.
Sources
- 1. polymersource.ca [polymersource.ca]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Core Directive: The "Dual-Threat" Hazard Profile
Topic: 6-Vinylpyrimidin-4-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and EHS Managers
Disposing of This compound (CAS: 766-89-2 / Analogous derivatives) requires a deviation from standard organic waste protocols.[1] As a Senior Application Scientist, I must highlight that this compound presents a dual-threat profile often overlooked in standard Safety Data Sheets (SDS):
-
The Vinyl Moiety (Polymerization Risk): Like its structural cousin 4-vinylpyridine, the vinyl group at the C6 position is a Michael acceptor and susceptible to radical polymerization.[1] In a commingled waste drum, exposure to trace initiators (peroxides, AIBN) or strong acids can trigger exothermic runaway polymerization , potentially rupturing the container.
-
The Pyrimidin-4-ol Core (Tautomeric Complexity): This moiety exists in equilibrium between the enol (hydroxyl) and keto (pyrimidone) forms.[1] This tautomerism significantly affects solubility and hydrogen bonding, making the compound "sticky" and difficult to rinse from glassware, increasing the risk of cross-contamination in waste streams.
Immediate Action Rule: Treat all pure this compound waste as Self-Reactive until stabilized.[1]
Pre-Disposal Stabilization Protocol
Before this chemical enters a waste container, it must be chemically stabilized.[1][2] Do not skip this step for quantities >500 mg.
Step-by-Step Stabilization
-
Assessment: Determine if the waste is a Solid (pure substance) or Solution (reaction mixture).[1]
-
Inhibition (For Solutions/Oils):
-
Add a radical inhibitor to the waste solution to prevent polymerization.[1]
-
Recommended Inhibitor: Hydroquinone (HQ) or 4-tert-Butylcatechol (TBC) .[1]
-
Concentration: Target ~100–200 ppm (approx. 10 mg inhibitor per 100 mL waste).[1]
-
Why: These phenolic compounds scavenge free radicals, terminating chain propagation before it generates dangerous heat [1].[1]
-
-
Quenching (For Reactive Residues):
Waste Stream Segregation Logic
Improper segregation is the leading cause of laboratory waste accidents.[1] Use the table below to assign the correct waste stream.
| Waste Category | Compatibility Status | Operational Directive |
| Oxidizing Agents | INCOMPATIBLE | NEVER mix with peroxides, nitrates, or chromic acid.[1] The vinyl group will oxidize violently or polymerize.[1] |
| Strong Acids | INCOMPATIBLE | Acids protonate the pyrimidine nitrogen, activating the vinyl group for rapid polymerization. |
| Halogenated Solvents | CONDITIONAL | Compatible, but usually segregated for cost.[1] Use if the synthesis involved DCM/Chloroform.[1] |
| Non-Halogenated Organics | PREFERRED | Stream A: Dissolve in Acetone or Ethanol.[1] This is the standard incineration stream.[1] |
| Aqueous Waste | AVOID | Do not dispose of down the drain.[1][3][4] Pyrimidines are bioactive and regulated.[1] |
Disposal Workflow Visualization
The following diagram illustrates the decision logic for disposing of this compound. It integrates the physical state of the waste with the necessary stabilization steps.[1]
Caption: Decision matrix for stabilizing and segregating vinyl-functionalized heterocyclic waste to prevent downstream polymerization.
Packaging & Regulatory Compliance
Container Specifications
-
Material: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste is acidic (corrosion risk).[1]
-
Venting: Use a vented cap if available.[1] Even with inhibition, slow oxidation can generate pressure over long storage periods.[1]
Labeling Requirements (OSHA/GHS)
Your waste tag must explicitly list components.[1] Do not just write "Organic Waste."
-
Proper Shipping Name: Waste Flammable Liquid, N.O.S. (contains Acetone, this compound).[1][3]
-
User Note: Add a handwritten warning: "Contains Vinyl Monomer – Potential Polymerization Risk."[1]
Emergency Contingencies
-
Spill (Solid): Do not dry sweep (dust explosion risk).[1] Cover with wet sand or vermiculite, scoop into a container, and treat as hazardous waste.
-
Spill (Liquid): Absorb with non-combustible material (vermiculite).[1] Do not use paper towels (high surface area + flammable monomer = fire risk).[1]
-
Skin Contact: The vinyl group is a potent alkylating agent.[1] Wash immediately with soap and water for 15 minutes.[1] Do not use ethanol (enhances skin absorption).[1]
References
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]1]
-
Soundararajan, S., et al. (2022).[1] Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers (Basel).[1] [Link]1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
